Product packaging for Tacedinaline(Cat. No.:CAS No. 112522-64-2)

Tacedinaline

Cat. No.: B1681204
CAS No.: 112522-64-2
M. Wt: 269.30 g/mol
InChI Key: VAZAPHZUAVEOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tacedinaline is a benzamide obtained by formal condensation of the carboxy group of 4-acetamidobenzoic acid with one of the amino groups of 1,2-phenylenediamine. An oral cytostatic drug with impressive differential activity against leukemic cells and normal stem-cells. Also used in combination therapy for selected tumors including non-smoll cell lung, pancreatic, breast, and colorectal cancers. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and an antineoplastic agent. It is a member of acetamides, a member of benzamides and a substituted aniline. It is functionally related to a 1,2-phenylenediamine.
This compound has been used in trials studying the treatment of Lung Cancer, Multiple Myeloma, and Pancreatic Cancer.
Acetyldinaline is under investigation in clinical trial NCT00005624 (CI-994 in Treating Patients With Advanced Myeloma).
This compound is an orally bioavailable substituted benzamide derivative with potential antineoplastic activity. This compound inhibits histone deacetylation, which may result in histone hyperacetylation, followed by the induction of differentiation, the inhibition of cell proliferation, and apoptosis in susceptible tumor cell populations.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
oral cytostatic drug with impressive differential activity against leukemic cells & normal stem-cells

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N3O2 B1681204 Tacedinaline CAS No. 112522-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-N-(2-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZAPHZUAVEOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150095
Record name Tacedinaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112522-64-2
Record name Tacedinaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112522-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tacedinaline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112522642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacedinaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tacedinaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetylamino-N-(2'-aminophenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TACEDINALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMF554N5FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tacedinaline (CI-994): A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tacedinaline (also known as CI-994) is a potent and selective, orally active, small molecule inhibitor of Class I histone deacetylases (HDACs).[1][2][3] Initially developed as an anticonvulsant, its potent anti-tumor properties have been demonstrated in a range of preclinical cancer models.[3] This document provides a comprehensive technical overview of this compound's core mechanism of action, its downstream effects on critical cellular pathways in cancer cells, a summary of its quantitative effects, and detailed protocols for key experimental assays.

The primary mechanism of this compound involves the inhibition of HDAC1, HDAC2, and HDAC3, leading to the hyperacetylation of histone and non-histone proteins.[1][2][4] This epigenetic modulation results in a more relaxed chromatin structure, altering gene expression to induce multiple anti-cancer effects, including cell cycle arrest, apoptosis, and modulation of the tumor immune microenvironment.[2][5][6][7] Notably, this compound has shown significant efficacy in MYC-driven medulloblastoma by not only reducing tumor growth but also by sensitizing cancer cells to immunotherapy.[5][8][9]

Core Mechanism of Action: Class I HDAC Inhibition

The central mechanism of this compound is its selective inhibition of Class I histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histone proteins.[7] This deacetylation results in a more positive charge on the histones, leading to a stronger electrostatic interaction with the negatively charged phosphate backbone of DNA.[7] Consequently, the chromatin becomes more condensed (heterochromatin), restricting the access of transcription factors and suppressing gene expression.[7]

This compound binds to the active site of HDAC enzymes, preventing them from deacetylating their substrates. As a Class I inhibitor, it is highly specific for HDAC1, HDAC2, and HDAC3.[2] By inhibiting these enzymes, this compound causes an accumulation of acetylated histones (hyperacetylation), which neutralizes the positive charge and relaxes the chromatin structure (euchromatin).[7] This "open" chromatin state allows for the transcription of previously silenced genes, including critical tumor suppressors and cell cycle regulators.[6]

Beyond histones, Class I HDACs also deacetylate numerous non-histone proteins involved in crucial cellular processes.[4][10] this compound's inhibition of HDACs therefore also affects the acetylation status and function of these proteins, contributing to its pleiotropic anti-cancer effects.

Tacedinaline_Core_Mechanism cluster_0 Normal Cell State (Active HDACs) cluster_1 This compound Treatment HDACs HDAC1, HDAC2, HDAC3 Histones Histone Tails (Lysine) HDACs->Histones Histones->HDACs Deacetylation DNA DNA Histones->DNA Strong Interaction (Positive Charge) Chromatin_C Condensed Chromatin (Heterochromatin) DNA->Chromatin_C Gene_Silencing Gene Silencing (e.g., Tumor Suppressors) Chromatin_C->Gene_Silencing This compound This compound (CI-994) This compound->HDACs Inhibition Histones_A Acetylated Histones (Hyperacetylation) DNA_R DNA Histones_A->DNA_R Weak Interaction (Neutralized Charge) Chromatin_R Relaxed Chromatin (Euchromatin) DNA_R->Chromatin_R Gene_Expression Gene Expression (e.g., p21, Pro-Apoptotic Factors) Chromatin_R->Gene_Expression

Caption: Core mechanism of this compound as a Class I HDAC inhibitor.

Downstream Cellular Effects in Cancer

This compound's modulation of the epigenome triggers several critical anti-tumor pathways.

Cell Cycle Arrest

A primary outcome of this compound treatment is cell cycle arrest, predominantly at the G0/G1 checkpoint.[2] This effect is largely mediated by the transcriptional upregulation of the cyclin-dependent kinase inhibitor (CDKI) p21 (also known as CDKN1A).[6][11]

In many cancers, HDAC1 and HDAC2 are recruited to the promoter of the p21 gene, where they deacetylate histones and repress its transcription.[11][12] this compound inhibits this activity, leading to histone hyperacetylation at the p21 promoter and robust expression of the p21 protein.[13] The p21 protein then binds to and inhibits cyclin D1-CDK4/6 complexes.[14] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and halting cell cycle progression.[12][15]

Tacedinaline_Cell_Cycle_Arrest This compound This compound HDAC1_2 HDAC1 / HDAC2 This compound->HDAC1_2 Inhibits p21_promoter p21 Gene Promoter HDAC1_2->p21_promoter Represses Transcription p21_protein p21 Protein p21_promoter->p21_protein Transcription & Translation CyclinD_CDK Cyclin D1 / CDK4 p21_protein->CyclinD_CDK Inhibits Rb Rb CyclinD_CDK->Rb Phosphorylates (Inactivates) G1_Arrest G1 Cell Cycle Arrest CyclinD_CDK->G1_Arrest E2F E2F Rb->E2F Sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription S_Phase_Genes->G1_Arrest

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Induction of Apoptosis

This compound effectively induces programmed cell death (apoptosis) in various cancer models, with notable activity in MYC-driven medulloblastoma.[5][9] The induction of apoptosis is a multi-faceted process resulting from the altered expression of pro- and anti-apoptotic genes. HDAC inhibition can upregulate pro-apoptotic proteins (e.g., Bax, Bak) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

Furthermore, this compound's ability to acetylate non-histone proteins is critical. For instance, HDAC inhibitors can cause hyperacetylation of Ku70, disrupting its association with Bax and allowing the pro-apoptotic Bax to translocate to the mitochondria and trigger the intrinsic apoptotic pathway.[15] In MYC-driven medulloblastoma, this compound treatment leads to a dose-dependent increase in both early and late apoptotic cells and a downregulation of MYC expression.[9]

Modulation of the Tumor Immune Microenvironment

Recent studies have highlighted a novel mechanism of this compound involving the potentiation of anti-tumor immunity, particularly in MYC-driven medulloblastoma.[5][8][16] Treatment with this compound was found to induce the nuclear factor-kB (NF-κB) signaling pathway.[5][16] This activation leads to the upregulation of transglutaminase 2 (TGM2) and subsequent secretion of inflammatory cytokines.[8][16]

This induced inflammatory state makes the tumor "visible" to the immune system. This compound was shown to increase the cell surface expression of "eat-me" signals, such as calreticulin.[8] This, in combination with its ability to sensitize tumors to anti-CD47 checkpoint blockade, significantly enhances macrophage-mediated phagocytosis of cancer cells.[5][9][16] This dual action of direct cytotoxicity and immune sensitization represents a powerful therapeutic strategy.

Tacedinaline_Immune_Modulation This compound This compound TumorCell MYC-Driven Tumor Cell This compound->TumorCell Acts on NFkB NF-κB Pathway TumorCell->NFkB Induces Phagocytosis Enhanced Phagocytosis TumorCell->Phagocytosis TGM2 TGM2 Expression NFkB->TGM2 Calreticulin Calreticulin ('Eat-Me' Signal) Surface Expression NFkB->Calreticulin Upregulates Cytokines Inflammatory Cytokine Secretion TGM2->Cytokines Macrophage Macrophage Calreticulin->Macrophage Signal Macrophage->Phagocytosis

Caption: this compound-induced immune modulation in tumor cells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's activity from preclinical studies.

Table 1: Inhibitory Activity (IC₅₀)
TargetIC₅₀ ValueReference
Recombinant Human HDAC10.9 µM[1][2]
Recombinant Human HDAC20.9 µM[1][2]
Recombinant Human HDAC31.2 µM[1][2]
Recombinant Human HDAC8>20 µM[2]
Table 2: In Vitro Anti-Proliferative Activity (IC₅₀)
Cell LineCancer TypeIC₅₀ ValueReference
LNCaPProstate Cancer7.4 µM[2]
BCLORat Leukemia2.5 µM[2]
A-549Non-Small Cell Lung CancerCytostatic effect at <160 µM[2]
LX-1Lung CarcinomaCytostatic effect at <160 µM[2]
MYC-driven MedulloblastomaMedulloblastomaSelectively active (sub-µM mean IC₅₀)[9][17]
Table 3: Cellular Effects
EffectCell Line(s)TreatmentObservationReference
Cell Cycle ArrestA-549, LX-1< 160 µMIncrease in G0/G1 phase, reduction in S phase[2]
Apoptosis InductionMED8A, D425 MED5 - 7.5 µM for 48hDose-dependent increase in apoptotic cells[9]
Histone AcetylationMouse Striatum (in vivo)20 mg/kgIncreased H3K27ac and H3K18ac at Drd2 promoter[18][19]
MYC ExpressionMED8A, D425 MED2.5 - 7.5 µM for 48hDownregulation of MYC expression[9]

Key Experimental Methodologies

Detailed protocols are essential for the replication and validation of scientific findings. Below are methodologies for key assays used to characterize the action of this compound.

Cell Viability (MTT) Assay

This protocol is adapted from studies on LNCaP prostate cancer cells.[2]

  • Cell Seeding : Seed cells (e.g., 2 x 10⁴ LNCaP cells) in 24-well plates in complete culture medium (RPMI 1640 with 10% FBS and 1% penicillin/streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment : Treat cells with varying concentrations of this compound (or vehicle control, e.g., DMSO). If required, repeat treatment on subsequent days (e.g., day 2 and day 4), changing the media before re-dosing.

  • MTT Addition : At the end of the treatment period (e.g., day 6), add 100 µL/well of MTT solution (5 mg/mL in medium). Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Crystal Solubilization : Aspirate the medium and add 500 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 560 nm using a microplate reader.

  • Analysis : Convert absorbance data to a percentage of the vehicle-treated control to determine cell proliferation/viability.

MTT_Assay_Workflow start Start seed Seed cells in 24-well plate (2x10^4 cells/well) start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for desired period (e.g., 4 days) treat->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 dissolve Aspirate media, add DMSO to dissolve crystals incubate3->dissolve read Read absorbance at 560 nm dissolve->read analyze Analyze data vs. control read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.
Protein Extraction and Western Blotting

This protocol is used to quantify changes in protein expression (e.g., MYC, p21) following treatment.[9]

  • Cell Lysis : After treating cells (e.g., D425 MED, MED8A) with this compound or DMSO for the desired time (e.g., 24-48 hours), wash cells with ice-cold PBS. Lyse cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification : Scrape cell lysates and centrifuge to pellet debris. Collect the supernatant and quantify the protein concentration using a Bradford assay.

  • Sample Preparation : Denature protein lysates by boiling in Laemmli sample buffer.

  • SDS-PAGE : Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size via electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21, anti-MYC, anti-β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation : Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin).

Western_Blot_Workflow start Start: Treated Cells lysis Cell Lysis (RIPA Buffer + Inhibitors) start->lysis quantify Protein Quantification (Bradford Assay) lysis->quantify sds_page SDS-PAGE Electrophoresis quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% Milk in TBST) transfer->block primary_ab Primary Antibody Incubation (Overnight at 4°C) block->primary_ab secondary_ab Secondary HRP-Ab Incubation (1h at RT) primary_ab->secondary_ab detect ECL Substrate & Imaging secondary_ab->detect analyze Densitometry Analysis (Normalize to Loading Control) detect->analyze end End: Protein Levels Quantified analyze->end

Caption: General experimental workflow for Western Blotting.
In Vitro Phagocytosis Assay

This assay is used to assess the ability of macrophages to engulf tumor cells following this compound treatment.[9]

  • Tumor Cell Labeling : Label tumor cells (e.g., MYC-driven medulloblastoma cells) with a fluorescent dye (e.g., Calcein AM).

  • Treatment : Treat the labeled tumor cells with this compound or vehicle control for a specified period (e.g., 48-72 hours) to induce expression of "eat-me" signals.

  • Macrophage Co-culture : Co-culture the treated tumor cells with macrophages (e.g., primary human macrophages or a macrophage cell line) at a defined effector-to-target ratio.

  • Checkpoint Blockade (Optional) : For combination studies, add an anti-CD47 monoclonal antibody to the co-culture to block the "don't-eat-me" signal.[9]

  • Incubation : Incubate the co-culture for several hours to allow for phagocytosis.

  • Data Acquisition : Analyze the cells using flow cytometry or fluorescence microscopy. Macrophages that have engulfed tumor cells will become fluorescent.

  • Analysis : Quantify the phagocytosis rate by calculating the percentage of fluorescent macrophages or the mean fluorescence intensity of the macrophage population.

Conclusion

This compound (CI-994) is a selective Class I HDAC inhibitor with a well-defined mechanism of action centered on epigenetic reprogramming. By inducing histone hyperacetylation, it reactivates silenced tumor suppressor genes, leading to potent anti-cancer effects including G1 cell cycle arrest and apoptosis.[2][6] Furthermore, emerging evidence reveals its capacity to modulate the tumor microenvironment, inducing an inflammatory response and sensitizing cancer cells to immune-mediated destruction.[5][16] The quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound, particularly for challenging malignancies like MYC-driven medulloblastoma, both as a monotherapy and in combination with immunotherapy.

References

Tacedinaline (CI-994): A Technical Overview of its Function as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tacedinaline (also known as CI-994 or N-acetyldinaline) is a potent and selective, orally bioavailable small molecule inhibitor of Class I histone deacetylases (HDACs).[1][2] Belonging to the benzamide class of compounds, it exhibits antitumor activity in a range of preclinical models, primarily through the induction of histone hyperacetylation, which in turn modulates gene expression, leading to cell cycle arrest and apoptosis.[1][3] This document provides an in-depth technical guide on the function, mechanism of action, and key experimental findings related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound functions by selectively inhibiting the enzymatic activity of Class I histone deacetylases, which are crucial regulators of epigenetic machinery.[2] Histone deacetylases (HDACs) remove acetyl groups from lysine residues on both histone and non-histone proteins.[4] This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[4]

By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones. This "hyperacetylation" results in a more relaxed, open chromatin conformation (euchromatin), which facilitates the transcription of previously silenced genes, including critical tumor suppressor genes.[4] The primary mechanism of this compound involves this inhibition of histone deacetylation, which consequently induces cell cycle arrest and programmed cell death (apoptosis).[1]

Kinetically, this compound is characterized as a slow-binding inhibitor, which involves a two-step "induced-fit" mechanism where an initial enzyme-inhibitor complex slowly isomerizes to a more stable, tightly bound complex.[5][6]

cluster_0 Normal Cell Function cluster_1 This compound Intervention HDAC HDAC Class I (HDAC1, 2, 3) Histone Histone Tails (Acetylated Lysine) HDAC->Histone Deacetylates Acetyl Acetyl Group Histone->Acetyl removal Chromatin_C Condensed Chromatin (Transcriptional Repression) Histone->Chromatin_C leads to This compound This compound (CI-994) HDAC_I HDAC Class I (HDAC1, 2, 3) This compound->HDAC_I Inhibits Histone_A Histone Hyperacetylation HDAC_I->Histone_A Deacetylation Blocked Chromatin_O Open Chromatin (Transcriptional Activation) Histone_A->Chromatin_O leads to GeneExp Gene Expression (e.g., Tumor Suppressors) Chromatin_O->GeneExp enables Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis results in

Figure 1: Mechanism of this compound as an HDAC Inhibitor.

Quantitative Data

The inhibitory activity of this compound has been quantified against both isolated enzymes and various cell lines.

Table 1: In Vitro Enzymatic Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against recombinant Class I and Class II HDAC enzymes. The data highlights its high selectivity for Class I HDACs.

Target EnzymeIC50 Value (µM)Source
Recombinant HDAC10.9[1][2][7]
Recombinant HDAC20.9[1][2][7]
Recombinant HDAC31.2[1][2][7]
Recombinant HDAC8> 20[2][7]
HeLa Cell Nuclear Extract1.81[1]
Table 2: Cellular Antiproliferative and Cytotoxic Activity of this compound

This table presents the IC50 or GI50 (concentration for 50% growth inhibition) values of this compound in various human cancer cell lines, demonstrating its broad-spectrum antitumor potential.

Cell LineCancer TypeAssay TypeIncubation TimeIC50 / GI50 Value (µM)Source
MDA-MB-231Breast CancerMTT Assay5 days0.17[2]
HCT116Colon CancerGrowth Inhibition-4[7]
LNCaPProstate CancerGrowth Inhibition-7.4[2]
HepG2Liver CancerMTT Assay72 hours10[1]
HeLaCervical CancerCCK-8 Assay72 hours18.02[1]
A-549, LX-1Lung CancerCytostatic Effect-< 160[2]

Key Signaling Pathways Modulated by this compound

This compound's function extends beyond general histone modification, influencing specific signaling cascades critical for cancer progression and immune response.

NF-κB Pathway and Immunomodulation in MYC-Driven Medulloblastoma

In MYC-driven medulloblastoma, this compound treatment induces the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] This activation leads to the expression of transglutaminase 2 (TGM2), which in turn enhances the secretion of pro-inflammatory cytokines like IFN-γ.[9][10] This inflammatory tumor microenvironment promotes the surface expression of "eat-me" signals, such as calreticulin.[9] Consequently, this compound sensitizes the cancer cells to macrophage-mediated phagocytosis, an effect that is significantly enhanced when combined with an anti-CD47 monoclonal antibody, which blocks the "don't eat me" signal.[8][11][12]

This compound This compound HDAC HDAC Class I This compound->HDAC inhibits Nfkb NF-κB Pathway Induction HDAC->Nfkb inhibition leads to TGM2 TGM2 Expression Nfkb->TGM2 induces Cytokines Pro-inflammatory Cytokine Secretion (e.g., IFN-γ) TGM2->Cytokines enhances Calreticulin Surface Calreticulin ('Eat-me' Signal) Cytokines->Calreticulin promotes Macrophage Macrophage Calreticulin->Macrophage recognized by Phagocytosis Tumor Cell Phagocytosis Macrophage->Phagocytosis mediates CD47 Anti-CD47 mAb CD47->Phagocytosis enhances

Figure 2: this compound-induced NF-κB signaling and immunotherapy sensitization.
Regulation of Dopamine D2 Receptor (Drd2) Expression

In the context of neuroscience, this compound has been shown to modulate gene expression in the brain. In aged mice, it increases the acetylation of specific histone marks (H3K27ac and H3K18ac) at the promoter of the dopamine 2 receptor gene (Drd2).[13][14] This epigenetic modification restores the expression of the D2R protein in the striatum.[13] This mechanism is significant as it suggests a potential therapeutic application for mitigating age-related changes in neurotransmitter systems and reversing side effects of certain antipsychotic drugs.[13][14]

This compound This compound (20 mg/kg) HDAC HDAC Class I in Striatum This compound->HDAC inhibits Histone Histone Acetylation (H3K27ac, H3K18ac) HDAC->Histone deacetylation blocked Drd2 Drd2 Gene Promoter Histone->Drd2 increases at mRNA Drd2 mRNA Expression Drd2->mRNA promotes transcription D2R D2R Protein Expression mRNA->D2R increases translation Function Restored Neuronal Function D2R->Function leads to

Figure 3: Epigenetic regulation of the Drd2 gene by this compound.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the function of this compound.

Cell Viability / Proliferation (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., 2 x 10⁴ cells/well) in 24-well plates and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Compound Treatment: Treat cultures with varying concentrations of this compound or vehicle control (e.g., DMSO). For longer-term assays, wash cells and replace media with fresh compound on specified days (e.g., day 2 and 4).[2]

  • Incubation: Incubate cells for the desired period (e.g., 72 hours to 5 days).[1][2]

  • MTT Addition: Add 100 µL/well of MTT solution (5 mg/mL) and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[2]

  • Crystal Solubilization: Dissolve the formazan crystals by adding 500 µL of a solubilizing agent, such as DMSO.[2]

  • Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 560 nm.[2]

  • Analysis: Convert absorbance data to the percentage of cell proliferation relative to the vehicle-treated control.

cluster_workflow MTT Assay Workflow A 1. Seed cells in 24-well plates B 2. Incubate (24 hours) A->B C 3. Add this compound (various concentrations) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate (2-4 hours) E->F G 7. Add DMSO to dissolve crystals F->G H 8. Measure Absorbance (560 nm) G->H I 9. Calculate % Viability H->I

Figure 4: General workflow for a cell viability MTT assay.
Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins following treatment with this compound.

  • Cell Lysis: Treat cells (e.g., D425 MED) with this compound (e.g., 5 µM) or DMSO for a specified time (e.g., 48 hours). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Quantify the protein concentration in the lysates using a standard method, such as the Bradford assay.[11]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-MYC, anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and detect the signal with an imaging system.[11]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 48 hours).[11]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-labeled Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[11]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Phagocytosis Assay

This protocol measures the ability of macrophages to engulf tumor cells and assesses how this process is modulated by this compound.

  • Tumor Cell Labeling: Label tumor cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[11]

  • Pre-treatment: Incubate the CFSE-labeled tumor cells with or without this compound and/or an anti-CD47 monoclonal antibody (10 µg/mL) for 30 minutes at 37°C.[11]

  • Co-incubation: Add macrophages (e.g., 5 x 10⁴) to the pre-treated tumor cells (e.g., 1 x 10⁵) and co-incubate for 4 hours.[11]

  • Analysis by Flow Cytometry: Harvest the cells and stain for macrophage-specific markers (e.g., anti-human CD11b).[11]

  • Quantification: Identify the macrophage population by its specific markers. The percentage of macrophages that are also positive for CFSE represents the phagocytic index (i.e., macrophages that have engulfed tumor cells).

cluster_workflow In Vitro Phagocytosis Assay Workflow A 1. Label Tumor Cells with CFSE B 2. Pre-treat Tumor Cells (this compound, Anti-CD47) A->B C 3. Co-incubate with Macrophages (4 hours) B->C D 4. Stain for Macrophage Markers (e.g., CD11b) C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify % of CFSE+ Macrophages E->F

Figure 5: Workflow for assessing macrophage-mediated phagocytosis.

Conclusion

This compound is a well-characterized, selective Class I HDAC inhibitor with a defined mechanism of action centered on the epigenetic regulation of gene expression. Quantitative data robustly demonstrates its potent inhibitory effects at both the enzymatic and cellular levels. Its ability to modulate critical signaling pathways, such as the NF-κB cascade, highlights its potential not only as a direct anticancer agent but also as a modulator of the tumor immune microenvironment, opening avenues for combination immunotherapies. The detailed protocols provided herein serve as a foundation for further investigation into the multifaceted functions of this compound in both oncology and other therapeutic areas. Although its clinical development for some indications has been terminated, it remains a valuable tool for preclinical research into the biological consequences of Class I HDAC inhibition.[3]

References

N-Acetyldinaline: A Technical Guide to a Class I Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyldinaline, also known as Tacedinaline or CI-994, is a potent and selective, orally active small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. By modulating the acetylation status of histones, N-acetyldinaline plays a crucial role in epigenetic regulation, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of N-acetyldinaline. Detailed experimental protocols for key assays and a summary of its mechanism of action, including its influence on critical signaling pathways, are also presented.

Chemical Structure and Properties

N-acetyldinaline is chemically described as 4-(acetylamino)-N-(2-aminophenyl)-benzamide.[1] Its structure features a benzamide core linking a 4-acetamidophenyl group to a 1,2-phenylenediamine moiety.

Table 1: Physicochemical Properties of N-acetyldinaline
PropertyValueReference(s)
IUPAC Name 4-(acetylamino)-N-(2-aminophenyl)benzamide[1]
Synonyms This compound, CI-994, PD-123654, Goe 5549[1]
CAS Number 112522-64-2[1]
Molecular Formula C₁₅H₁₅N₃O₂[1]
Molecular Weight 269.3 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 207-208 °C
Solubility DMSO: ≥58 mg/mL
DMF: 1 mg/mL[1]
DMSO:PBS (pH 7.2) (1:5): 0.5 mg/mL[1]
Ethanol: <2.41 mg/mL
Water: <2.18 mg/mL
λmax 271 nm[1]

Pharmacokinetics and Pharmacodynamics

N-acetyldinaline has been evaluated in both preclinical and clinical settings. Its pharmacokinetic profile demonstrates good oral bioavailability and penetration of the blood-brain barrier. The pharmacodynamics are characterized by its selective inhibition of Class I HDACs.

Table 2: Pharmacokinetic Properties of N-acetyldinaline
ParameterSpeciesDoseValueReference(s)
Terminal Half-life (t½) Non-human primate80 mg/m² i.v.7.4 ± 2.5 h (plasma)
Non-human primate80 mg/m² i.v.12.9 ± 2.5 h (CSF)
Mouse50 mg/kg oral (Day 1)9.4 h (plasma)
Mouse50 mg/kg oral (Day 14)3.4 h (plasma)
Volume of Distribution (Vd) Non-human primate80 mg/m² i.v.15.5 ± 1.8 L/m²
Clearance Non-human primate80 mg/m² i.v.40 ± 6 mL/min/m²
AUC (plasma) Non-human primate80 mg/m² i.v.125 ± 17 µM·hr
Mouse50 mg/kg oral (Day 1)2879 µg/mL·min
Mouse50 mg/kg oral (Day 14)2407 µg/mL·min
AUC (CSF) Non-human primate80 mg/m² i.v.55 ± 18 µM·hr
AUC (CSF) / AUC (plasma) Ratio Non-human primate80 mg/m² i.v.43 ± 10%
Peak Plasma Concentration (Cmax) Non-human primate80 mg/m² i.v.23.3 ± 4.8 µM
Peak CSF Concentration Non-human primate80 mg/m² i.v.3.4 ± 0.3 µM
Table 3: Pharmacodynamic Properties of N-acetyldinaline
ParameterTarget/Cell LineValueReference(s)
IC₅₀ HDAC10.9 µM[1]
HDAC20.9 µM
HDAC31.2 µM[1]
HDAC8>20 µM[1]
HCT116 (colon cancer)4 µM[1]
Human Mammary Epithelial Cells (HMECs)>50 µM[1]
LNCaP (prostate cancer)7.4 µM
A-549 (non-small cell lung cancer)80 µM (at 72h)
LX-1 (non-small cell lung cancer)80 µM (at 72h)
Ki HDAC10.41 µM
HDAC30.75 µM
HDAC6>100 µM
HDAC8>100 µM

Mechanism of Action and Signaling Pathways

The primary mechanism of action of N-acetyldinaline is the inhibition of Class I histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, N-acetyldinaline promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.

This re-expression of tumor suppressors triggers cell cycle arrest, primarily at the G0/G1 phase, and induces apoptosis in cancer cells.[2] Recent studies have also elucidated the role of N-acetyldinaline in modulating key signaling pathways, such as the NF-κB pathway and the expression of the MYC oncogene.

In MYC-driven medulloblastoma, N-acetyldinaline treatment leads to the induction of the NF-κB pathway, which in turn upregulates the expression of transglutaminase 2 (TGM2).[3] This leads to an inflammatory response and enhanced phagocytosis of tumor cells. Furthermore, N-acetyldinaline has been shown to suppress the c-Fos/NFATc1 signaling pathway in osteoclastogenesis.

HDAC_Inhibition_Pathway N_acetyldinaline N-acetyldinaline (CI-994) HDACs HDAC1, HDAC2, HDAC3 N_acetyldinaline->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Allows Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis NFkB_Pathway N_acetyldinaline N-acetyldinaline HDAC_inhibition HDAC Inhibition N_acetyldinaline->HDAC_inhibition NFkB_activation NF-κB Pathway Activation HDAC_inhibition->NFkB_activation MYC_downregulation MYC Expression Downregulation HDAC_inhibition->MYC_downregulation TGM2_expression TGM2 Expression NFkB_activation->TGM2_expression Inflammatory_response Inflammatory Cytokine Secretion TGM2_expression->Inflammatory_response Phagocytosis Enhanced Macrophage Phagocytosis Inflammatory_response->Phagocytosis Tumor_growth Decreased Tumor Growth Phagocytosis->Tumor_growth MYC_downregulation->Tumor_growth Experimental_Workflow In_Vitro_Studies In Vitro Studies Cell_Viability Cell Viability Assays (e.g., MTT) In_Vitro_Studies->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) In_Vitro_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) In_Vitro_Studies->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression) In_Vitro_Studies->Western_Blot In_Vivo_Studies In Vivo Studies Cell_Viability->In_Vivo_Studies Cell_Cycle->In_Vivo_Studies Apoptosis_Assay->In_Vivo_Studies Western_Blot->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment (Body Weight, Histology) Xenograft_Model->Toxicity_Assessment Pharmacokinetics Pharmacokinetic Analysis Dosing_Regimen Determine Dosing Regimen Pharmacokinetics->Dosing_Regimen Dosing_Regimen->In_Vivo_Studies

References

Tacedinaline (CI-994): A Technical Guide to its HDAC Isoform Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tacedinaline (also known as CI-994) is a potent and selective inhibitor of Class I histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer. This technical guide provides an in-depth overview of the HDAC isoform selectivity profile of this compound, presenting quantitative inhibitory data, detailed experimental methodologies for its characterization, and visualization of its impact on relevant signaling pathways. This information is intended to support researchers and drug development professionals in the evaluation and application of this compound as a chemical probe and potential therapeutic agent.

This compound HDAC Isoform Selectivity Profile

This compound exhibits a distinct selectivity profile, primarily targeting Class I HDAC enzymes. The following table summarizes the quantitative data for its inhibitory activity against various HDAC isoforms, expressed as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

HDAC IsoformIC50 (µM)Ki (µM)
HDAC1 0.9[1][2][3][4]0.41[5]
HDAC2 0.9[1][2][3][4]-
HDAC3 1.2[1][2][3][4]0.75[5]
HDAC6 >100[5]-
HDAC8 >20[1][2]>100[5]

Note: IC50 and Ki values are compiled from multiple sources and may vary based on experimental conditions.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a representative method for determining the IC50 values of this compound against purified HDAC isoforms.

Materials:

  • Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • This compound (CI-994)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic HDAC substrate in DMSO.

    • Prepare a serial dilution of this compound in DMSO.

    • Dilute the purified HDAC enzymes to the desired concentration in cold HDAC Assay Buffer.

  • Assay Reaction:

    • In a 96-well black microplate, add the following to each well:

      • HDAC Assay Buffer

      • This compound at various concentrations (or DMSO for control)

      • Diluted HDAC enzyme

    • Incubate the plate for a short period at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Reaction Termination and Development:

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the enzymatic reaction by adding the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent moiety (AMC). The presence of a potent HDAC inhibitor in the developer solution ensures that the HDAC reaction is halted.

    • Incubate the plate at 37°C for a further period (e.g., 15-30 minutes) to allow for complete development of the fluorescent signal.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of HDAC inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (CI-994)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Spectrophotometric microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways and Experimental Workflows

This compound-Modulated NF-κB Signaling Pathway

This compound has been shown to induce the nuclear factor-kappa B (NF-κB) signaling pathway[6][7][8]. Inhibition of Class I HDACs can lead to the acetylation of various proteins, including components of the NF-κB pathway, ultimately influencing the transcription of target genes involved in inflammation, immunity, and cell survival.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation This compound This compound (CI-994) HDAC1_2_3 HDAC1/2/3 This compound->HDAC1_2_3 inhibits DNA DNA HDAC1_2_3->DNA deacetylates histones Acetylation Histone Acetylation NFkB_nucleus->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression transcription

Caption: this compound's inhibition of HDAC1/2/3 promotes histone acetylation and activation of the NF-κB pathway.

General Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

IC50_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prep_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor (this compound) Prep_Reagents->Serial_Dilution Assay_Setup Set up Assay Plate (Enzyme + Inhibitor) Serial_Dilution->Assay_Setup Incubation_Inhibitor Pre-incubate Assay_Setup->Incubation_Inhibitor Reaction_Start Initiate Reaction (Add Substrate) Incubation_Inhibitor->Reaction_Start Incubation_Reaction Incubate Reaction_Start->Incubation_Reaction Stop_Develop Stop Reaction & Develop Signal Incubation_Reaction->Stop_Develop Measure_Signal Measure Signal (Fluorescence/Absorbance) Stop_Develop->Measure_Signal Data_Analysis Data Analysis Measure_Signal->Data_Analysis IC50_Curve Generate Dose-Response Curve Data_Analysis->IC50_Curve IC50_Value Determine IC50 Value IC50_Curve->IC50_Value End End IC50_Value->End

Caption: A standardized workflow for the determination of enzyme inhibition (IC50).

References

Tacedinaline's Preclinical Efficacy: A Technical Overview of its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tacedinaline (CI-994), a selective inhibitor of Class I histone deacetylases (HDACs), has demonstrated a broad spectrum of preclinical anti-tumor activity across a diverse range of malignancies. This technical guide synthesizes the available preclinical data, detailing the cancers in which this compound has shown efficacy, the quantitative measures of its activity, the experimental methodologies employed in these foundational studies, and the elucidated signaling pathways underlying its mechanism of action.

In Vitro Anti-Cancer Activity of this compound

This compound has exhibited potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. The half-maximal inhibitory concentrations (IC50) and other relevant in vitro metrics are summarized below.

Cancer TypeCell Line(s)Key In Vitro Efficacy DataReference(s)
Non-Small Cell Lung Cancer A-549 (adenocarcinoma), LX-1 (squamous cell carcinoma)IC50: 80 µM after 72 hours of treatment. Induces a G0/G1 cell cycle block and apoptosis at higher concentrations (160 µM).[1]
Prostate Cancer LNCaPIC50: 7.4 µM.
Leukemia BCLO (rat leukemia)IC50: 2.5 µM.
MYC-Driven Medulloblastoma MED8A, D425 MEDSignificant reduction in cell viability. Dose-dependent increase in early and late apoptotic cells at 5 µM and 7.5 µM after 48 hours.[2]

In Vivo Anti-Cancer Activity of this compound

The anti-tumor efficacy of this compound has been validated in several preclinical xenograft and tumor implantation models. The key findings from these in vivo studies are presented below.

| Cancer Type | Animal Model | Tumor Model | Key In Vivo Efficacy Data | Reference(s) | | :--- | :--- | :--- | :--- | | Pancreatic Cancer | Mouse | Pancreatic ductal adenocarcinoma #02 | 4.7 log cell kill at the highest non-toxic dose. |[3] | | | | Pancreatic adenocarcinoma #03 | 3.0 log cell kill; 1 out of 6 animals cured. |[3] | | Colon Cancer | Mouse | Colon adenocarcinoma #38 | 1.6 log cell kill. Tumor growth reduced to 22% of control by day 19. |[3] | | | | Colon adenocarcinoma #51/A | 1.1 log cell kill. |[3] | | Mammary Cancer | Mouse | Mammary adenocarcinoma #25 | 1.7 log cell kill. |[3] | | | | Mammary adenocarcinoma #17/ADR | 0.5 log cell kill. |[3] | | Osteogenic Sarcoma | Mouse | Dunning osteogenic sarcoma | 4.0 log cell kill. |[3] | | Prostate Cancer | Mouse | Human prostate carcinoma LNCaP | 1.2 log cell kill. |[3] | | MYC-Driven Medulloblastoma | NOD scid gamma (NSG) mice | Orthotopic xenografts of MED8A and D425 MED cells | Daily oral administration of 30 mg/kg significantly reduced tumor growth and the formation of spinal metastases. Significantly increased survival in both models. |[2][4] |

Key Experimental Protocols

Cell Viability and Proliferation Assays

MTT Assay (for Non-Small Cell Lung Cancer Cell Lines):

  • Cell Seeding: A-549 and LX-1 cells were seeded in 96-well plates.

  • Treatment: Cells were treated with this compound at concentrations ranging from 0.01 to 160 µM for 24, 48, and 72 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.[1]

Cell Cycle Analysis

Cytofluorimetric Analysis (for Non-Small Cell Lung Cancer Cell Lines):

  • Treatment: A-549 and LX-1 cells were treated with this compound at concentrations of 20, 40, 80, and 160 µM for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed, and fixed in ethanol.

  • Staining: Fixed cells were stained with a DNA-intercalating dye (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

Apoptosis Assays

Annexin V/Propidium Iodide Staining (for MYC-Driven Medulloblastoma Cell Lines):

  • Cell Seeding and Treatment: MED8A and D425 MED cells were plated in 6-well plates and treated with this compound (5 µM and 7.5 µM) or DMSO for 48 hours.

  • Cell Harvesting: Cells were harvested and washed.

  • Staining: Cells were stained with FITC-labeled Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells are indicative of early apoptosis, while dual Annexin V and PI positive cells indicate late apoptosis or necrosis.[2]

In Vivo Xenograft Studies

Orthotopic Xenograft Model for MYC-Driven Medulloblastoma:

  • Animal Model: 6-10 week old male NOD scid gamma (NSG) mice were used.

  • Tumor Cell Implantation: MED8A-GFP-Luc2 or D425 MED-GFP-Luc2 cells were orthotopically injected into the cerebella of the mice.

  • Tumor Engraftment Confirmation: Tumor engraftment was confirmed after 7 days using bioluminescence imaging (BLI).

  • Treatment: Mice were randomized to receive daily oral administration of either vehicle control or this compound (30 mg/kg).

  • Monitoring: Tumor growth and metastasis were monitored by BLI. Survival of the animals was also recorded.[2][4]

Subcutaneous Xenograft Model for Solid Tumors (General Protocol):

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., LNCaP for prostate cancer) is injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Animals are randomized into treatment and control groups. This compound is administered, often orally, at specified doses and schedules. For example, prolonged administration of lower doses (40-60 mg/kg/injection) was found to be more effective and better tolerated than short-term, high-dose therapy.[3]

  • Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis. The "log cell kill" is a calculated measure of the reduction in tumor cell number.[3]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of Class I HDACs, specifically HDAC1 and HDAC2.[5] This leads to an increase in the acetylation of histones and other proteins, resulting in the modulation of gene expression that ultimately drives cancer cells towards cell cycle arrest and apoptosis.

General Mechanism in Solid Tumors

The inhibition of HDAC1 and HDAC2 by this compound leads to a G1 cell cycle arrest.[6] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21.[7] The increased expression of p21 can inhibit the activity of cyclin D1/CDK4/6 and cyclin E/CDK2 complexes, which are crucial for the G1 to S phase transition. This arrest in the cell cycle prevents cancer cell proliferation. Concurrently, this compound induces apoptosis, or programmed cell death, although the specific downstream effectors can vary between cancer types.

G1_S_Phase_Regulation This compound This compound HDAC1_2 HDAC1/2 This compound->HDAC1_2 inhibits Apoptosis Apoptosis This compound->Apoptosis induces p21 p21 (CDKI) HDAC1_2->p21 represses transcription of CyclinD_CDK4_6 Cyclin D/CDK4/6 p21->CyclinD_CDK4_6 inhibits CyclinE_CDK2 Cyclin E/CDK2 p21->CyclinE_CDK2 inhibits G1_S_Transition G1-S Transition CyclinD_CDK4_6->G1_S_Transition promotes CyclinE_CDK2->G1_S_Transition promotes Proliferation Proliferation G1_S_Transition->Proliferation

General Mechanism of this compound in Cancer
Apoptosis Induction in Prostate Cancer

In prostate cancer, the induction of apoptosis by this compound is thought to proceed through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the BCL-2 family of proteins. Inhibition of HDACs can lead to an altered balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis. This results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to cell death.[8][9][10]

Apoptosis_Pathway_Prostate_Cancer This compound This compound HDAC_inhibition HDAC Inhibition This compound->HDAC_inhibition BCL2_family Modulation of BCL-2 Family Proteins HDAC_inhibition->BCL2_family Mitochondria Mitochondria BCL2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Pathway in Prostate Cancer
NF-κB Pathway in MYC-Driven Medulloblastoma

A distinct mechanism has been identified in MYC-driven medulloblastoma. In these tumors, treatment with this compound leads to the induction of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This, in turn, upregulates the expression of transglutaminase 2 (TGM2), which enhances the secretion of inflammatory cytokines. This inflammatory response appears to sensitize the tumor cells to macrophage-mediated phagocytosis, particularly when combined with anti-CD47 immunotherapy.[2]

NFkB_Pathway_Medulloblastoma This compound This compound HDAC_inhibition HDAC Inhibition This compound->HDAC_inhibition NFkB_pathway NF-κB Pathway Induction HDAC_inhibition->NFkB_pathway TGM2 TGM2 Expression NFkB_pathway->TGM2 Cytokines Inflammatory Cytokine Secretion TGM2->Cytokines Phagocytosis Macrophage-mediated Phagocytosis Cytokines->Phagocytosis enhances

NF-κB Pathway in MYC-Driven Medulloblastoma

Experimental Workflow Visualization

The preclinical evaluation of this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Line Culture treatment This compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay animal_model Xenograft/Orthotopic Model Development viability_assay->animal_model Promising Results treatment_in_vivo This compound Administration (Oral) animal_model->treatment_in_vivo monitoring_in_vivo Tumor Growth & Survival Monitoring treatment_in_vivo->monitoring_in_vivo analysis_in_vivo Ex Vivo Analysis monitoring_in_vivo->analysis_in_vivo

Preclinical Evaluation Workflow for this compound

References

Tacedinaline: A Technical Guide on a Class I Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tacedinaline (CI-994), a potent and selective Class I histone deacetylase (HDAC) inhibitor. This document details its synonyms and alternative names in scientific literature, mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound.

Synonyms and Alternative Names

This compound is known by several synonyms and alternative names in scientific and commercial literature. A comprehensive list is provided in the table below to aid in literature searches and compound identification.

Name Type Name
International Nonproprietary Name (INN) This compound
Chemical Name 4-acetamido-N-(2-aminophenyl)benzamide
CAS Number 112522-64-2
Developmental Code Names CI-994, PD-123654, GOE-5549
Other Synonyms Acetyldinaline, N-acetyldinaline

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3]

One of the key downstream effects of this compound is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4] While the precise mechanism is still under investigation, evidence suggests that HDAC inhibition can lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.[2][5][6]

Tacedinaline_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDAC1/2/3 HDAC1/2/3 This compound->HDAC1/2/3 Inhibition Histones Histones HDAC1/2/3->Histones Deacetylation IKK Complex IKK Complex HDAC1/2/3->IKK Complex Modulates Ac Ac Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation IκBα IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Ub Ub IκBα->Ub Ubiquitination NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocation IKK Complex->IκBα Phosphorylation Proteasome Proteasome Ub->Proteasome Degradation Chromatin Chromatin Acetylated Histones->Chromatin Relaxation Gene Expression Tumor Suppressor Gene Expression Chromatin->Gene Expression Apoptosis Apoptosis Gene Expression->Apoptosis Target Gene Expression Inflammatory & Immune Response NF-κB_nuc->Target Gene Expression

Caption: this compound's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Efficacy - IC50 Values
Cell LineCancer TypeIC50 (µM)Reference
HDAC1 (recombinant)-0.9[2]
HDAC2 (recombinant)-0.9[2]
HDAC3 (recombinant)-1.2[2]
A-549Non-Small Cell Lung Cancer80[3]
LX-1Non-Small Cell Lung Cancer80[3]
MCF-7Breast Cancer (Luminal A)10
MDA-MB-231Breast Cancer (Triple-Negative)10
MED8AMedulloblastoma (MYC-driven)~5-7.5[1]
D425 MEDMedulloblastoma (MYC-driven)~5-7.5[1]
Table 2: In Vivo Efficacy in Mouse Models
Tumor ModelTreatmentOutcomeReference
MYC-driven Medulloblastoma (MED8A Xenograft)30 mg/kg, oral, dailySignificantly decreased tumor growth and prolonged median survival by 41 days.[1]
MYC-driven Medulloblastoma (D425 MED Xenograft)30 mg/kg, oral, dailySignificantly decreased tumor growth and prolonged median survival by 23 days.[1]
Aged Mice with Haloperidol-induced side effects10 and 20 mg/kgReduced motor and memory side effects.[7]

Note: The efficacy of this compound can vary significantly depending on the cell line and tumor model.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V Staining)

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorescent dye (e.g., FITC), apoptotic cells can be detected by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

In Vivo Xenograft Study in Mice

Principle: This protocol describes the establishment of a tumor xenograft model in immunodeficient mice to evaluate the in vivo antitumor efficacy of this compound.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice) to prevent rejection of human tumor cells.

  • Cell Preparation: Harvest cancer cells (e.g., MED8A medulloblastoma cells) and resuspend them in a mixture of culture medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • This compound Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle control daily via oral gavage.

  • Efficacy Evaluation: Continue treatment and tumor monitoring for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture Dose_Response Dose-Response Studies (MTT Assay) Cell_Culture->Dose_Response Apoptosis_Assay Apoptosis Analysis (Annexin V Staining) Cell_Culture->Apoptosis_Assay Mechanism_Study Mechanism of Action (Western Blot, qPCR) Cell_Culture->Mechanism_Study IC50 IC50 Determination Dose_Response->IC50 Animal_Model Xenograft Mouse Model Development IC50->Animal_Model Inform Dosing Efficacy_Study This compound Efficacy Study Animal_Model->Efficacy_Study Tumor_Measurement Tumor Growth Monitoring Efficacy_Study->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Behavior) Efficacy_Study->Toxicity_Assessment Data_Analysis Data Analysis & Interpretation Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: Preclinical evaluation workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Tacedinaline (CI-994) in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Tacedinaline, also known as CI-994, is a potent and selective inhibitor of Class I histone deacetylases (HDACs). These application notes provide a comprehensive overview of its in vitro use, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action

This compound selectively inhibits HDAC1, HDAC2, and HDAC3, which are enzymes responsible for removing acetyl groups from lysine residues on histones and other proteins.[1][2] By inhibiting these enzymes, this compound leads to an increase in histone acetylation (hyperacetylation).[3][4] This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and leading to changes in gene expression. These changes can result in various cellular outcomes, including cell cycle arrest, induction of apoptosis (programmed cell death), and modulation of inflammatory pathways such as NF-κB.[1][5][6][7] this compound has demonstrated cytostatic and cytotoxic effects against various tumor cell lines, often with greater potency against solid tumors compared to leukemias.[1][5]

cluster_drug This compound (CI-994) cluster_target Cellular Target cluster_mechanism Molecular Mechanism cluster_outcome Cellular Outcomes CI994 This compound (CI-994) HDACs Class I HDACs (HDAC1, HDAC2, HDAC3) CI994->HDACs Inhibits Histones Histones Acetylation Histone Hyperacetylation Histones->Acetylation Deacetylates Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExp Altered Gene Transcription Chromatin->GeneExp Apoptosis Apoptosis GeneExp->Apoptosis Arrest Cell Cycle Arrest (G0/G1) GeneExp->Arrest Nfkb NF-kB Pathway Induction GeneExp->Nfkb

Caption: Mechanism of action for this compound (CI-994).

Data Presentation

Enzyme Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against specific human Class I HDAC enzymes in cell-free assays.

Target EnzymeIC50 Value (µM)Citation
HDAC10.9[1][2]
HDAC20.9[1][2]
HDAC31.2[1][2]
HDAC8>20[1]
In Vitro Cell Line Activity

The following table presents the IC50 values of this compound in various cancer and non-malignant cell lines, demonstrating its antiproliferative and cytotoxic effects.

Cell LineCancer Type / OriginIC50 Value (µM)Citation
LNCaPProstate Cancer7.4[1][5]
BCLORat Leukemia2.5[1][5]
HCT-116Colon Cancer9.83[2]
MYC-driven MBMedulloblastoma (mean)5.97[8]
Human FibroblastsNon-malignant Fetal4800[8]

Experimental Protocols

Preparation of this compound (CI-994) Stock Solution
  • Reagent: this compound (CI-994), Dimethyl sulfoxide (DMSO)

  • Procedure:

    • This compound is soluble in fresh DMSO.[1]

    • To prepare a high-concentration stock solution (e.g., 10-50 mM), weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity DMSO. For example, a 54 mg/mL concentration is equivalent to 200.51 mM.[1]

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term use.

    • When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions (including vehicle controls) and is typically ≤ 0.25%.[8]

start Start culture Seed cells in appropriate culture vessel start->culture incubate1 Incubate for adherence (e.g., 24 hours) culture->incubate1 prepare_tx Prepare this compound dilutions and vehicle control incubate1->prepare_tx treat Treat cells with This compound or vehicle prepare_tx->treat incubate2 Incubate for experimental duration (e.g., 48-72h) treat->incubate2 assay Perform Downstream Assay incubate2->assay viability Cell Viability (MTT, CTG) assay->viability e.g. apoptosis Apoptosis (Annexin V) assay->apoptosis e.g. phagocytosis Phagocytosis assay->phagocytosis e.g. analysis Data Collection & Analysis viability->analysis apoptosis->analysis phagocytosis->analysis

Caption: General experimental workflow for in vitro studies.

Cell Viability / Cytotoxicity Assay (MTT Protocol)

This protocol is based on methodology used for LNCaP prostate cancer cells.[1][5]

  • Materials:

    • 24-well cell culture plates

    • LNCaP cells in RPMI 1640 medium with 10% FBS and 1% penicillin/streptomycin[1][5]

    • This compound (CI-994)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS or medium)[1]

    • DMSO

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed 2 x 10⁴ LNCaP cells per well into 24-well plates.[1][5]

    • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1][5]

    • Treatment: On Day 2, remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control (DMSO). A treatment duration of 2-4 days has been reported.[1][5] For longer experiments, media can be changed and the compound re-added on Day 4.[1][5]

    • MTT Addition: At the end of the treatment period (e.g., Day 6), add 100 µL of MTT solution (5 mg/mL) to each well.[1][5]

    • Incubation: Incubate the plates for 2 hours at 37°C. During this time, viable cells with active mitochondrial metabolism will convert the yellow MTT into purple formazan crystals.[1][5]

    • Crystal Solubilization: Carefully remove the MTT-containing medium. Add 500 µL of DMSO to each well to dissolve the formazan crystals.[1][5]

    • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 560 nm.[1][5]

    • Analysis: Convert absorbance data to a percentage of cell viability relative to the vehicle-treated control wells.

cluster_prep Preparation cluster_treat Treatment cluster_readout MTT Readout seed 1. Seed 2x10^4 cells/well (24-well plate) adhere 2. Incubate 24h for cell adherence seed->adhere treat 3. Treat with CI-994 or vehicle control adhere->treat incubate_treat 4. Incubate for desired period (e.g., 4 days) treat->incubate_treat add_mtt 5. Add 100µL MTT (5mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate 2h at 37°C add_mtt->incubate_mtt dissolve 7. Remove medium, add 500µL DMSO to dissolve crystals incubate_mtt->dissolve read 8. Read absorbance at 560nm dissolve->read

Caption: Workflow for an MTT-based cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on experiments with MYC-driven medulloblastoma cell lines.[8]

  • Materials:

    • D425 MED or MED8A cells

    • This compound (CI-994)

    • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Culture D425 MED or MED8A cells and treat them with the desired concentrations of this compound (e.g., 5 µM or 7.5 µM) or a vehicle control for 48 hours.[8]

    • Cell Harvesting: At the end of the incubation period, collect both adherent and floating cells.

    • Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer provided with the apoptosis kit.

    • Add Annexin V-fluorophore and PI to the cell suspension according to the manufacturer's instructions.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells promptly by flow cytometry.[8]

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vitro Macrophage Phagocytosis Assay

This protocol describes how to assess the effect of CI-994 on the susceptibility of tumor cells to macrophage-mediated phagocytosis.[8]

  • Materials:

    • MYC-driven medulloblastoma cells

    • Human peripheral blood mononuclear cells (PBMCs) for macrophage differentiation

    • Carboxyfluorescein succinimidyl ester (CFSE) or other cell tracker dye

    • This compound (CI-994)

    • Anti-CD47 monoclonal antibody (10 µg/mL)[8]

    • Fluorophore-conjugated antibodies for macrophage identification (e.g., anti-human CD11b, anti-human CD14)[8]

    • Flow cytometer

  • Procedure:

    • Macrophage Preparation: Isolate human monocytes from healthy donor PBMCs and differentiate them into macrophages using standard protocols.

    • Tumor Cell Labeling: Label the tumor cells with CFSE according to the manufacturer's protocol.

    • Pre-treatment of Tumor Cells: Incubate the CFSE-labeled tumor cells with or without this compound and/or anti-CD47 antibody for 30 minutes at 37°C.[8]

    • Co-culture: Add the pre-treated tumor cells to the cultured macrophages at a ratio of 2:1 (e.g., 1 x 10⁵ tumor cells to 5 x 10⁴ macrophages) and co-incubate for 4 hours.[8]

    • Cell Collection and Staining: Harvest all cells and stain them with fluorescently labeled antibodies against macrophage surface markers (e.g., CD11b, CD14).[8]

    • Flow Cytometry Analysis: Analyze the samples by flow cytometry. Identify the macrophage population based on CD11b/CD14 staining. The percentage of CFSE-positive macrophages represents the phagocytic activity.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tacedinaline (also known as CI-994) is a selective inhibitor of class I histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. In the context of cancer research, HDAC inhibitors are investigated for their potential to induce cell cycle arrest, apoptosis, and differentiation in tumor cells. This document provides detailed application notes and protocols for the use of this compound with the human lung adenocarcinoma cell line, A549. The recommended concentrations and methodologies are based on currently available data.

Data Presentation: Recommended Concentrations of this compound for A549 Cells

The following tables summarize the effective concentrations of this compound for various assays in A549 cells, as reported in the literature. It is important to note that optimal concentrations may vary depending on the specific experimental conditions, including cell density and passage number. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Table 1: Cytotoxicity (IC50) of this compound in A549 Cells

Assay DurationIC50 ValueReference Assay
72 hours16.45 µMCellTiter-Glo® Luminescent Cell Viability Assay
Not Specified> 50 µMNot Specified

Table 2: Concentrations for Inducing Biological Effects in A549 Cells

Biological EffectConcentration RangeIncubation Time
Cytostatic effect< 160 µMNot Specified
G0/G1 phase arrest< 160 µMNot Specified
Reduction in S phase< 160 µMNot Specified
Apoptosis induction< 160 µMNot Specified

Experimental Protocols

Cell Culture

A549 cells should be cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on A549 cells.

Materials:

  • A549 cells

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in this compound-treated A549 cells using flow cytometry.

Materials:

  • A549 cells

  • This compound

  • 6-well plates

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in this compound-treated A549 cells.

Materials:

  • A549 cells

  • This compound

  • 6-well plates

  • Complete culture medium

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates.

  • Treat the cells with the desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blotting for Acetyl-Histone H3

This protocol is for detecting the level of histone H3 acetylation, a downstream marker of HDAC inhibition by this compound.

Materials:

  • A549 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against acetyl-histone H3

  • Primary antibody against total histone H3 or a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat A549 cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and collect the supernatant containing the protein.

  • Determine the protein concentration of each sample.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetyl-histone H3 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 or a loading control to normalize the results.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the proposed signaling pathway affected by this compound in cancer cells, including A549. This compound, as a class I HDAC inhibitor, is expected to increase histone acetylation, leading to changes in gene expression. One of the key pathways reported to be influenced by this compound is the NF-κB signaling pathway. The PI3K/Akt pathway is a critical survival pathway in A549 cells, and while a direct link with this compound is not fully established in these cells, its potential involvement is included.

Tacedinaline_Signaling_Pathway This compound This compound (CI-994) HDAC1_2_3 HDAC1, HDAC2, HDAC3 This compound->HDAC1_2_3 Acetylation Increased Histone Acetylation NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Induces PI3K_Akt_Pathway PI3K/Akt Pathway (Potential Involvement) This compound->PI3K_Akt_Pathway ? Histones Histones HDAC1_2_3->Histones Deacetylates Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Gene_Expression->Cell_Cycle_Arrest Cell_Survival Cell Survival PI3K_Akt_Pathway->Cell_Survival Promotes

Caption: Proposed signaling pathway of this compound in A549 cells.

Experimental Workflow

The following diagram provides a general workflow for studying the effects of this compound on A549 cells.

Experimental_Workflow Start Start: A549 Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (e.g., Acetyl-Histone H3) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for this compound studies in A549 cells.

Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following Tacedinaline Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacedinaline (also known as CI-994) is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from lysine residues on histone tails. This leads to an increase in histone acetylation, an epigenetic modification associated with a more open chromatin structure and altered gene expression.[2] This mechanism underlies its investigation in various therapeutic areas, including oncology.[2][3][4]

Western blotting is a widely used technique to detect changes in protein modifications, such as histone acetylation.[5] This document provides a detailed protocol for the analysis of histone acetylation in response to this compound treatment, guidance on data interpretation, and an overview of the associated signaling pathway.

Data Presentation: Quantitative Analysis of Histone Acetylation

The following table summarizes quantitative data from a study investigating the effects of this compound (CI-994) on histone acetylation. While this data was generated using Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR), it provides valuable insight into the specific histone marks affected by this compound. The principles of detection and relative quantification are analogous to what can be achieved with quantitative Western blotting.

In this study, aged mice were treated with this compound (CI-994) in combination with haloperidol (HAL). The data shows a significant increase in histone H3 acetylation at specific lysine residues in the striatum.[6]

Table 1: Effect of this compound (CI-994) on Histone H3 Acetylation in the Striatum of Aged Mice[6]

Treatment GroupHistone MarkFold Change vs. Vehiclep-value
Aged Vehicle (VEH)H3K27ac1.00-
Aged HALH3K27acNo significant change>0.05
Aged CI-994 (20 mg/kg) + HALH3K27ac~2.5<0.001
Aged Vehicle (VEH)H3K18ac1.00-
Aged HALH3K18acNo significant change>0.05
Aged CI-994 (20 mg/kg) + HALH3K18ac~1.8<0.05

Data is adapted from McClarty et al., 2021 and represents the relative enrichment of acetylated histones at the Drd2 promoter.[6]

Signaling Pathway

This compound, as a Class I HDAC inhibitor, directly influences chromatin structure and gene expression. The diagram below illustrates the mechanism of action and a potential downstream signaling pathway affected by this compound treatment.

Tacedinaline_Pathway This compound This compound (CI-994) HDAC_complex_nuc HDAC1/2/3 Complex This compound->HDAC_complex_nuc HDAC_complex_cyt HDAC1/2/3 Complex Histones Histones (H3, H4) HDAC_complex_nuc->Histones Deacetylation Chromatin Condensed Chromatin HDAC_complex_nuc->Chromatin Maintains Condensation Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Increased Acetylation Open_Chromatin Relaxed Chromatin Acetylated_Histones->Open_Chromatin NFkB_pathway NF-κB Pathway Activation Open_Chromatin->NFkB_pathway Gene_Expression Altered Gene Expression NFkB_pathway->Gene_Expression

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and downstream gene expression changes.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot analysis of histone acetylation after this compound treatment.

Western_Blot_Workflow start Start: Cell Culture or Tissue Samples treatment This compound Treatment (Dose-response & Time-course) start->treatment lysis Histone Extraction (e.g., Acid Extraction) treatment->lysis quantification Protein Quantification (e.g., Bradford Assay) lysis->quantification sds_page SDS-PAGE (15% Gel Recommended) quantification->sds_page transfer Protein Transfer (PVDF or Nitrocellulose Membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-H3, anti-acetyl-H4) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantify Acetylation analysis->end

Caption: Workflow for Western blot analysis of histone acetylation.

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess histone acetylation levels following this compound treatment.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for different time points (e.g., 6, 12, 24 hours) to determine the optimal conditions for inducing histone acetylation. Include a vehicle-treated control group (e.g., DMSO).

II. Histone Extraction (Acid Extraction Method)

Note: Due to the basic nature of histones, acid extraction is a common and effective method for their enrichment.

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes, then centrifuge to pellet the nuclei.

  • Acid Extraction:

    • Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4.

    • Incubate with rotation at 4°C for at least 4 hours or overnight.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the acid-soluble histones.

  • Protein Precipitation:

    • Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 20-25% (v/v).

    • Incubate on ice for at least 1 hour.

    • Centrifuge at high speed for 10 minutes at 4°C to pellet the histones.

    • Wash the pellet twice with ice-cold acetone.

    • Air-dry the pellet and resuspend in a suitable buffer (e.g., water or a low-salt buffer).

III. SDS-PAGE and Western Blotting
  • Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method, such as the Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (typically 10-20 µg of histone extract) with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis:

    • Load the samples onto a 15% SDS-polyacrylamide gel to achieve good resolution of the low molecular weight histones.[7]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2] A wet transfer system is often recommended for small proteins like histones.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[8]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, or antibodies specific for particular acetylated lysine residues like H3K27ac).

    • Dilute the antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate overnight at 4°C with gentle agitation.

    • Also, probe a separate membrane (or strip the original membrane) with an antibody against a total histone (e.g., anti-Histone H3) or another loading control (e.g., β-actin) for normalization.[7]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP).

    • Dilute the secondary antibody in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as described in step 7.

IV. Detection and Data Analysis
  • Detection:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the acetylated histone band to the corresponding total histone or loading control band.

    • Express the results as a fold change relative to the vehicle-treated control.

Conclusion

This document provides a comprehensive guide for the analysis of histone acetylation following treatment with the HDAC inhibitor this compound. By following the detailed protocols and utilizing the provided diagrams and data tables, researchers can effectively design, execute, and interpret Western blot experiments to investigate the epigenetic effects of this compound. Careful optimization of experimental conditions, particularly antibody concentrations and incubation times, is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Tacedinaline solubility issues in DMSO and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues with Tacedinaline (also known as CI-994) in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers and batches. It is crucial to consult the certificate of analysis for your specific lot. However, published data indicates a generally high solubility.

Data Summary: this compound Solubility

Solvent Reported Solubility (mg/mL) Reported Molar Concentration (mM) Source(s)
DMSO 54 mg/mL ~200.5 mM [1]
DMSO ≥50 mg/mL ~185.7 mM [2][3]
DMSO 10 mg/mL ~37.1 mM [4]
Water Insoluble Insoluble [1]

| Ethanol | Insoluble | Insoluble |[3] |

Note: The molecular weight of this compound is 269.31 g/mol .[4]

Q2: I am having trouble dissolving this compound in DMSO. What are the common causes?

A2: Several factors can contribute to poor solubility of this compound in DMSO. The most common issues include the quality of the DMSO, the temperature of the solution, and the hydration state of the compound. Low solubility can lead to variable data, underestimated activity, and inaccurate structure-activity relationships (SAR).[5][6]

Q3: My this compound powder won't dissolve completely, even at a concentration that should be soluble. What troubleshooting steps can I take?

A3: If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow below.

Troubleshooting Guide: Resolving this compound Solubility in DMSO

This guide provides a step-by-step approach to address common solubility challenges.

Step 1: Verify Solvent Quality

  • Issue: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.[1][7]

  • Solution: Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle or a properly stored desiccated stock. Avoid using old DMSO that has been opened multiple times.

Step 2: Employ Physical Dissolution Aids

  • Issue: The compound may require energy to overcome crystal lattice forces.

  • Solution:

    • Vortexing: Mix the solution vigorously using a vortex mixer for 2-5 minutes.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes. This can help break up particulates and enhance dissolution.[6]

    • Gentle Warming: Warm the solution to 37°C for 10-15 minutes. Most substances absorb heat during dissolution (endothermic process), so a slight increase in temperature can improve solubility.[8][9] Caution: Do not overheat, as it may degrade the compound.

Step 3: Prepare a Saturated Stock Solution and Dilute

  • Issue: You may be trying to prepare a solution at a concentration higher than what is achievable with your specific lot of compound or under your current conditions.

  • Solution: Prepare a saturated stock solution, centrifuge to pellet any undissolved solid, and then carefully transfer the supernatant. The concentration of this stock can then be determined via methods like UV-Vis spectroscopy if an extinction coefficient is known, or it can be used for serial dilutions where the relative concentration is important.

Q4: My this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture media. How can I prevent this?

A4: This is a common issue known as "precipitation upon dilution." It occurs because this compound is insoluble in water.[1] The key is to optimize your dilution protocol to minimize the time the compound is in a high-concentration aqueous environment.[5]

  • Recommended Dilution Strategy: Perform serial dilutions in 100% DMSO first to get to your desired stock concentrations. Then, add a small aliquot of the DMSO stock directly into the large volume of aqueous assay buffer or cell culture media with vigorous mixing.[5][10] This allows for rapid dispersion and dissolution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your cells can tolerate (typically between 0.1% and 0.5%) to help maintain compound solubility.[10][11]

Q5: How should I prepare and store my this compound stock solutions?

A5: Proper preparation and storage are critical for maintaining the integrity and solubility of your this compound stock.

  • Preparation: Use fresh, anhydrous DMSO.[1] For a 10 mM stock solution, dissolve 2.69 mg of this compound in 1 mL of DMSO.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[7] It is generally not recommended to store solutions for long periods; preparing them fresh is often the best practice.[3]

Q6: Are there any alternative solvents or co-solvents I can use for in vivo or challenging in vitro experiments?

A6: Yes, for specific applications, co-solvents can be employed to improve solubility.

  • For In Vivo Studies: A common formulation involves using a combination of DMSO and other vehicles. For example, a drug solution can be prepared by first dissolving this compound powder in DMSO, and then on the day of administration, preparing a final solution with water or saline.[11] Another protocol describes dissolving this compound in 2% DMSO and bringing it to the final volume with 0.9% saline.[12]

  • Co-solvents: Solvents like polyethylene glycols (PEGs), and dimethylformamide (DMF) can be used.[5][13] A specific protocol for a mixed solvent system is to add a DMSO stock solution to PEG 300, mix until clear, and then add ddH₂O.[1] The compatibility of any co-solvent with your experimental system must be validated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh 2.69 mg of this compound powder.

  • Solvent Addition: Add 1 mL of fresh, anhydrous, research-grade DMSO to the powder.

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If the solid is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath. Gentle warming to 37°C can be applied if necessary.

  • Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes in appropriate vials and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thaw Stock: Thaw a single aliquot of your 10 mM this compound stock solution.

  • Serial Dilution in DMSO: Prepare a serial dilution series of your compound in 100% DMSO to achieve intermediate stock concentrations. For example, to get a 1 mM solution, dilute your 10 mM stock 1:10 in DMSO.

  • Final Dilution in Media: Directly add a small volume of the appropriate DMSO stock to your pre-warmed cell culture media. For example, to achieve a final concentration of 10 µM with a 0.1% DMSO concentration, add 1 µL of the 10 mM stock solution to 1 mL of media. Mix immediately and thoroughly by pipetting or gentle vortexing.

  • Cell Treatment: Add the final drug-media solution to your cells as required by your experimental design. A vehicle control containing the same final concentration of DMSO should always be run in parallel.[11]

Visualizations

G cluster_0 Troubleshooting Workflow start This compound Powder Does Not Dissolve in DMSO q1 Are you using fresh, anhydrous DMSO? start->q1 sol1 Use fresh, high-purity anhydrous DMSO. q1->sol1 No q2 Have you tried physical dissolution aids? q1->q2 Yes sol1->q2 sol2 Vortex vigorously, sonicate, and/or warm gently to 37°C. q2->sol2 No end_fail Consider alternative solvents or consult technical support. q2->end_fail Yes end_success Compound Dissolved sol2->end_success G cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes center_node This compound Solubility stock Stock Solution Clarity & Stability center_node->stock assay Assay Performance & Reproducibility center_node->assay solvent Solvent Quality (Anhydrous DMSO) solvent->center_node temp Temperature temp->center_node dilution Dilution Protocol dilution->center_node storage Storage Conditions (Freeze/Thaw Cycles) storage->center_node purity Compound Purity purity->center_node

References

Tacedinaline (CI-994) In Vivo Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Tacedinaline (CI-994) dosage for in vivo animal studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (CI-994)?

A1: this compound is a selective inhibitor of Class I histone deacetylases (HDACs), with potent activity against HDAC1, HDAC2, and HDAC3.[1][2][3] By inhibiting these enzymes, this compound modulates gene expression, leading to cell cycle arrest, apoptosis, and anti-tumor effects.[1][4][5] It has been shown to induce the nuclear factor-kappa B (NF-κB) signaling pathway, which can enhance inflammatory responses and macrophage-mediated phagocytosis of tumor cells.[4][6][7][8][9][10]

Q2: What is a typical starting dose for this compound in mice or rats?

A2: A general starting dose for this compound in mice is in the range of 10-30 mg/kg, administered either orally (p.o.) or intraperitoneally (i.p.).[6][9][11][12][13] For rats, doses of 10-45 mg/kg have been used for oral administration.[2] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and disease context.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound has low aqueous solubility. A common method for oral gavage is to first dissolve the powder in a small amount of dimethyl sulfoxide (DMSO) and then suspend the solution in a vehicle like corn oil or a solution containing PEG300 and Tween 80.[1][2] For intraperitoneal injections, this compound can be dissolved in 2% DMSO and brought to the final volume with 0.9% saline.[12] Always prepare fresh solutions on the day of administration.[12]

Q4: What are the potential adverse effects of this compound in animals?

A4: At higher doses (e.g., 30 mg/kg in aged mice), this compound can cause side effects such as respiratory distress, slower movement, and weight loss.[12] Studies in rats have shown that single oral doses can lead to reversible effects on lymphoid tissue, including reductions in white blood cell counts.[2] Careful monitoring of animal health is essential during treatment.

Q5: How frequently should this compound be administered?

A5: The administration frequency depends on the experimental design and the pharmacokinetic profile of the drug. In many studies, this compound is administered once daily.[11][12][14] The plasma elimination half-life in mice has been reported to be around 3.4 to 9.4 hours, which supports a daily dosing schedule.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility/Precipitation of Dosing Solution This compound has low aqueous solubility.Ensure the initial stock solution in DMSO is fully dissolved before adding the aqueous vehicle. Gentle heating or sonication may aid dissolution. For oral gavage, using a suspension in corn oil or a formulation with co-solvents like PEG300 and Tween 80 can improve stability.[1][2]
Animal Distress or Toxicity (e.g., weight loss, lethargy) The administered dose is too high for the specific animal model, strain, or age.Reduce the dosage. A dose de-escalation study is recommended to find the maximum tolerated dose (MTD). In aged mice, doses of 10-20 mg/kg were found to be well-tolerated, while 30 mg/kg induced side effects.[12] Closely monitor animals for clinical signs of toxicity.
Lack of Efficacy The dose is too low, the route of administration is suboptimal, or the treatment duration is insufficient.Consider increasing the dose in a stepwise manner after confirming tolerability. Evaluate if the chosen route of administration (p.o. vs. i.p.) is appropriate for the target tissue. The duration of the study should be sufficient to observe a therapeutic effect, which may vary depending on the disease model.
Inconsistent Results Between Animals Variability in drug preparation, administration technique, or individual animal metabolism.Standardize the preparation of the dosing solution and the administration technique (e.g., consistent gavage volume and speed). Ensure accurate dosing based on individual animal body weight.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound (CI-994) in Rodent Models

Animal Model Disease/Condition Dosage Route of Administration Vehicle Reference
Aged Mice (21 months)Haloperidol-induced side effects10, 20, 30 mg/kgIntraperitoneal (i.p.)2% DMSO in 0.9% saline[11][12]
NSG MiceMYC-driven medulloblastoma30 mg/kgOral (p.o.)DMSO and diH₂O[6][9]
B6D2F1 MiceColon #38 tumor50 mg/kgOral (p.o.)Not specified[14]
MiceLNCaP human prostate tumor xenograft535 mg/kgOral (p.o.)Not specified[1][5]
RatsImmunotoxicity study10, 23, 45 mg/kgOral (p.o.)Not specified[2]
RatsLeukemia11.85 mg/kg (twice daily)Not specifiedNot specified[3]
MiceSpinal cord injury1, 10, 30 mg/kgNot specifiedNot specified[3]

Table 2: Pharmacokinetic Parameters of this compound (CI-994) in Female B6D2F1 Mice (50 mg/kg, oral administration)

Parameter Day 1 Day 14 Reference
Plasma Distribution Half-life 51 minutes31 minutes[14]
Plasma Elimination Half-life 9.4 hours3.4 hours[14]
Area Under the Curve (AUC) 2879 µg/ml x min2407 µg/ml x min[14]

Detailed Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

  • Preparation of Dosing Solution:

    • On the day of administration, weigh the required amount of this compound (CI-994) powder.

    • Dissolve the powder in a minimal volume of 100% DMSO to create a stock solution. Ensure complete dissolution.

    • For a final vehicle of DMSO and water, dilute the DMSO stock with sterile deionized water (diH₂O) to the final desired concentration (e.g., for a 30 mg/kg dose).[6][9]

    • Alternatively, for a suspension, the DMSO stock can be added to corn oil or a solution of PEG300, Tween-80, and saline, followed by vortexing to create a uniform suspension.[2]

  • Animal Dosing:

    • Weigh each mouse to determine the exact volume of the dosing solution to be administered.

    • Gently restrain the mouse and use a proper-sized feeding needle (gavage needle) attached to a syringe.

    • Carefully insert the needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intraperitoneal Injection of this compound in Mice

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution with 0.9% sterile saline to the final desired concentration. The final concentration of DMSO should ideally be low (e.g., 2%) to minimize irritation.[12]

    • Adjust the pH of the final solution if necessary.[12]

  • Animal Dosing:

    • Weigh each mouse to calculate the required injection volume (e.g., 10 µL/g of body weight).[11]

    • Restrain the mouse, exposing the lower abdominal area.

    • Insert a sterile needle (e.g., 27-gauge) into the peritoneal cavity, avoiding the bladder and internal organs.

    • Inject the solution slowly.

    • Observe the animal for any adverse reactions post-injection.

Visualizations

experimental_workflow Experimental Workflow for this compound Dose Optimization cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_decision Decision cluster_outcome Outcome prep_drug Prepare this compound in appropriate vehicle calc_dose Calculate dose based on animal weight prep_drug->calc_dose administer Administer via oral gavage or i.p. injection calc_dose->administer monitor Monitor for toxicity & side effects administer->monitor assess Assess therapeutic efficacy monitor->assess is_optimal Dose Optimal? assess->is_optimal proceed Proceed with optimized dose is_optimal->proceed Yes adjust Adjust dose (escalate/de-escalate) is_optimal->adjust No adjust->calc_dose

Caption: Workflow for optimizing this compound dosage in vivo.

signaling_pathway This compound (CI-994) Mechanism of Action cluster_hdac HDAC Inhibition cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes This compound This compound (CI-994) hdac1 HDAC1 This compound->hdac1 hdac2 HDAC2 This compound->hdac2 hdac3 HDAC3 This compound->hdac3 histone_acetylation Increased Histone Acetylation gene_expression Altered Gene Expression histone_acetylation->gene_expression nf_kb NF-κB Pathway Activation gene_expression->nf_kb apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest inflammation Tumor Inflammation nf_kb->inflammation phagocytosis Macrophage Phagocytosis inflammation->phagocytosis

Caption: this compound's signaling pathway and cellular effects.

References

Common challenges in working with Tacedinaline in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches of scientific literature, chemical databases, and patent repositories have yielded no information for a compound named "Tacedinaline." This suggests that "this compound" may be a highly novel, internal, or proprietary designation, or potentially a misspelling of a different compound.

The following content has been generated based on a hypothetical model of a novel HDAC inhibitor to illustrate the requested format and the types of challenges that could be encountered. The user is strongly advised to verify the actual properties and protocols for their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent histone deacetylase (HDAC) inhibitor. It is designed to prevent the removal of acetyl groups from histone proteins, leading to a more open chromatin structure and altered gene expression. This mechanism is crucial for its potential therapeutic effects in oncology and other areas of drug development.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C for up to two weeks. It is sensitive to light and moisture, so it should be kept in a tightly sealed, opaque container.

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the appropriate cell culture medium or buffer.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low cellular uptake of this compound 1. Inefficient passive diffusion across the cell membrane. 2. Presence of efflux pumps actively removing the compound.1. Increase the incubation time or concentration of this compound. 2. Co-administer with a known efflux pump inhibitor to enhance intracellular accumulation.
Inconsistent results in HDAC activity assays 1. Degradation of this compound due to improper storage. 2. Variability in the purity of the HDAC enzyme.1. Ensure this compound is stored under the recommended conditions and prepare fresh solutions for each experiment. 2. Use a highly purified and validated source of HDAC enzyme.
Observed cytotoxicity at low concentrations 1. Off-target effects of this compound. 2. High sensitivity of the cell line to HDAC inhibition.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Test the compound on a panel of different cell lines to assess its toxicity profile.

Experimental Protocols

Protocol 1: In Vitro HDAC Activity Assay

  • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.

  • Add 10 µL of purified HDAC enzyme (e.g., HeLa nuclear extract) to each well of a 96-well plate.

  • Add 10 µL of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the wells.

  • Add 20 µL of a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®) to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 50 µL of a developer solution containing a trypsin-like protease.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Protocol 2: Cell Viability Assay (MTT)

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Tacedinaline_Signaling_Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Chromatin Chromatin Chromatin->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression

Caption: this compound's inhibitory effect on HDAC signaling.

Experimental_Workflow_HDAC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Buffer Prepare Reaction Buffer Enzyme Add HDAC Enzyme Buffer->Enzyme Compound Add this compound Enzyme->Compound Substrate Add Fluorogenic Substrate Compound->Substrate Incubate Incubate at 37°C Substrate->Incubate Stop Stop Reaction Incubate->Stop Develop Add Developer Stop->Develop Measure Measure Fluorescence Develop->Measure

Caption: Workflow for an in vitro HDAC activity assay.

Technical Support Center: Interpreting Unexpected Results from Tacedinaline Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tacedinaline (also known as CI-994), a potent Class I histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: We observe cell survival and proliferation at concentrations where we expect to see cytotoxicity. What could be the reason?

A1: Several factors could contribute to this unexpected resistance. One key mechanism that has been identified is the paradoxical activation of the pro-survival NF-κB signaling pathway.[1][2][3][4][5][6] Additionally, inherent or acquired resistance can be linked to the differential sensitivity of HDAC isoforms, particularly HDAC3, to inhibition.[7] We recommend verifying the IC50 of this compound in your specific cell line and comparing it to published data. Also, consider investigating the activation status of the NF-κB pathway.

Q2: We are seeing changes in the expression of genes not typically associated with histone acetylation. Is this an off-target effect?

A2: While this compound is selective for Class I HDACs, off-target effects are possible.[8] Unexpected gene expression changes could be a secondary consequence of HDAC inhibition, leading to downstream effects on various signaling pathways. A recent study identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate-based HDAC inhibitors.[9] We recommend performing a broader gene expression analysis (e.g., RNA-seq) to identify affected pathways and consider proteomic approaches to identify potential off-target protein interactions.[8][10]

Q3: Our in vivo experiments are showing unexpected side effects or a lack of efficacy compared to our in vitro results. What could explain this discrepancy?

A3: Discrepancies between in vitro and in vivo results are common in drug development. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in the animal model can significantly impact its efficacy. Additionally, the tumor microenvironment in vivo can influence the cellular response to HDAC inhibition. Unexpected side effects have been reported for HDAC inhibitors, and it is crucial to monitor for these.[11][12] For instance, at higher doses, this compound has been observed to induce respiratory distress and weight loss in mice.[11]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability (Potential Resistance)

Symptoms:

  • Higher than expected IC50 value for this compound in your cell line.

  • Minimal or no induction of apoptosis at expected cytotoxic concentrations.

  • Continued cell proliferation in the presence of this compound.

Possible Cause:

  • Activation of the pro-survival NF-κB pathway.[1][2][3][4][5][6]

  • Insufficient inhibition of HDAC3.[7]

Troubleshooting Steps:

  • Confirm this compound Potency: Re-evaluate the IC50 of your this compound stock using a standard sensitive cell line.

  • Assess NF-κB Pathway Activation:

    • Perform a Western blot to check for the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65).

    • Use an NF-κB reporter assay to quantify pathway activation (see Experimental Protocols).

    • Analyze the expression of NF-κB target genes, such as TGM2, which has been shown to be significantly upregulated.[1][2][3][4]

  • Investigate HDAC3 Inhibition:

    • If resistance is observed, consider using a pan-HDAC inhibitor or a more potent HDAC3 inhibitor to see if the resistant phenotype can be overcome.[7]

Issue 2: Paradoxical Gene Expression Changes

Symptoms:

  • Upregulation of genes expected to be silenced by HDAC inhibition.

  • Activation of signaling pathways not directly linked to histone acetylation.

Possible Cause:

  • Secondary effects of HDAC inhibition on complex regulatory networks.

  • Off-target effects of this compound.[8][9]

Troubleshooting Steps:

  • Pathway Analysis: Use bioinformatics tools to analyze your gene expression data and identify enriched pathways. This can provide clues about the underlying mechanisms.

  • Off-Target Validation:

    • If a specific off-target is suspected, use techniques like cellular thermal shift assay (CETSA) or chemical proteomics to confirm binding.[9][10]

    • Consider using a structurally different HDAC inhibitor with a potentially different off-target profile to see if the paradoxical effects persist.

  • Time-Course Experiment: Analyze gene expression at different time points after this compound treatment to distinguish between primary (direct) and secondary (indirect) effects.

Data Presentation

Table 1: this compound IC50 Values for HDAC Isoforms

HDAC IsoformIC50 (µM)
HDAC10.9[13][14]
HDAC20.9[13][14]
HDAC31.2[13][14]

Table 2: this compound IC50 Values in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancerCytostatic effect at < 160 µM[14]
LX-1Lung cancerCytostatic effect at < 160 µM[14]
LNCaPProstate cancer7.4[14]
BCLORat leukemia2.5[14]
MYC-driven Medulloblastoma (Mean)Medulloblastoma~5-10[1][2]
Non-MYC Medulloblastoma (Mean)Medulloblastoma>20[1]
Glioblastoma (Mean)Glioblastoma>20[1]
Atypical Teratoid/Rhabdoid Tumor (Mean)AT/RT>20[1]

Table 3: Unexpected NF-κB Pathway Activation in MYC-Driven Medulloblastoma

GeneFold Change (this compound vs. Control)
TGM217.5[1]

Experimental Protocols

HDAC Activity Assay

This protocol is a general guideline for measuring HDAC activity in cell extracts.

Materials:

  • HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC substrate (e.g., Fluor de Lys®-SIRT1, BML-KI177)

  • Developer solution (e.g., Fluor de Lys® Developer, BML-KI105)

  • This compound

  • Nuclear or whole-cell extracts

  • 96-well black microplate

Procedure:

  • Prepare cell extracts according to standard protocols.

  • In a 96-well plate, add 25 µL of cell extract to each well.

  • Add 25 µL of varying concentrations of this compound or vehicle control.

  • Incubate for 10 minutes at 37°C.

  • Add 50 µL of HDAC substrate solution to each well.

  • Incubate for 1 hour at 37°C.

  • Add 50 µL of developer solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 460 nm emission).

NF-κB Luciferase Reporter Assay

This protocol allows for the quantitative measurement of NF-κB activation.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.

  • Cell culture medium and supplements.

  • This compound.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • 96-well white microplate.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle control.

  • Incubate for the desired period (e.g., 24-48 hours).

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the results to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

Mandatory Visualizations

Canonical_Tacedinaline_Signaling_Pathway This compound This compound HDAC HDAC1/2/3 This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Canonical this compound signaling pathway.

Unexpected_NFkB_Activation_Pathway This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Unknown_Mechanism Unknown Mechanism HDAC_Inhibition->Unknown_Mechanism IKK_Complex IKK Complex Unknown_Mechanism->IKK_Complex Activation? IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_Active Active NF-κB Survival_Genes Pro-survival Gene Expression (e.g., TGM2) NFkB_Active->Survival_Genes Induces Resistance Drug Resistance Survival_Genes->Resistance

Caption: Unexpected NF-κB activation by this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., Resistance) Check_IC50 Verify this compound IC50 in your cell line Start->Check_IC50 IC50_High IC50 Higher than Expected? Check_IC50->IC50_High Investigate_NFkB Assess NF-κB Pathway Activation IC50_High->Investigate_NFkB Yes Re_evaluate Re-evaluate Experimental Conditions & Reagent Quality IC50_High->Re_evaluate No NFkB_Active NF-κB Pathway Activated? Investigate_NFkB->NFkB_Active Consider_Resistance Potential Resistance Mechanism Identified NFkB_Active->Consider_Resistance Yes NFkB_Active->Re_evaluate No Alternative_Inhibitor Consider Alternative HDAC Inhibitor Consider_Resistance->Alternative_Inhibitor Contact_Support Contact Technical Support Re_evaluate->Contact_Support

Caption: Troubleshooting workflow for unexpected results.

References

How to minimize off-target effects of Tacedinaline in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tacedinaline (CI-994). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the use of this compound in cell lines, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (also known as CI-994) is a selective inhibitor of class I histone deacetylases (HDACs).[1][2] It primarily targets HDAC1, HDAC2, and HDAC3, which are involved in the epigenetic regulation of gene expression.[1][2][3] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression.[4] This can induce cell cycle arrest, apoptosis, and inhibit proliferation in cancer cell lines.[2]

Q2: What are the known on-target selectivity and potency of this compound?

This compound exhibits selectivity for class I HDACs. The half-maximal inhibitory concentrations (IC50) for recombinant human HDAC isoforms are summarized in the table below.

TargetIC50 (µM)
HDAC10.9[1][2][3]
HDAC20.9[1][2][3]
HDAC31.2[1][2][3]

Q3: Are there any known downstream signaling pathways affected by this compound?

Yes, studies have shown that this compound treatment can lead to the induction of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] This has been observed through transcriptomic analysis, such as RNA sequencing, in cells treated with this compound.

Q4: What are the general recommendations for starting experiments with this compound?

For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a concentration range that brackets the known IC50 values for HDAC1, 2, and 3 (e.g., 0.1 µM to 10 µM). It is also crucial to include appropriate vehicle controls (e.g., DMSO) in all experiments.

Troubleshooting Guide: Minimizing Off-Target Effects

Off-target effects are a common concern with small molecule inhibitors. This guide provides strategies to identify, validate, and minimize potential off-target effects of this compound in your cell line experiments.

Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with HDAC inhibition. Off-target effects: this compound may be interacting with unintended proteins.1. Concentration Optimization: Use the lowest effective concentration of this compound to minimize off-target binding. 2. Time-Course Experiment: Reduce the incubation time to the minimum required to observe the desired on-target effect. 3. Orthogonal Approaches: Use a structurally different class I HDAC inhibitor to see if the phenotype is recapitulated. 4. Off-Target Identification: Perform proteomic profiling (e.g., chemoproteomics with an immobilized this compound analog or Cellular Thermal Shift Assay coupled with mass spectrometry) to identify potential off-target binders.
Discrepancy between genotype (gene knockdown of HDAC1/2/3) and phenotype (this compound treatment). Off-target effects or compensation mechanisms. 1. Validate On-Target Engagement: Confirm that this compound is engaging with HDAC1/2/3 in your cells using a technique like the Cellular Thermal Shift Assay (CETSA). 2. Rescue Experiment: Overexpress a drug-resistant mutant of the intended HDAC target to see if the phenotype is reversed. If not, off-target effects are likely.
High cellular toxicity at concentrations required for HDAC inhibition. Broad cellular effects due to off-target interactions. 1. Titrate Concentration: Carefully determine the therapeutic window for your cell line, identifying the concentration that maximizes on-target effects while minimizing toxicity. 2. Combination Therapy: Consider using lower concentrations of this compound in combination with other agents to achieve the desired biological outcome with reduced toxicity.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate and mitigate the off-target effects of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

This protocol is to confirm that this compound is binding to its intended HDAC targets within the intact cellular environment.

Materials:

  • Cell line of interest

  • This compound (CI-994)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes and thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. Treat cells with the desired concentration of this compound or DMSO for the intended duration (e.g., 1-4 hours).

  • Heating Step: a. Harvest cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control.

  • Cell Lysis: a. Add lysis buffer to each tube and incubate on ice for 30 minutes with gentle agitation. b. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot Analysis: a. Collect the supernatant (soluble protein fraction). b. Determine protein concentration using a BCA or Bradford assay. c. Perform SDS-PAGE and Western blotting with primary antibodies against HDAC1 and HDAC2. d. Analyze the band intensities to determine the amount of soluble target protein at each temperature.

Expected Results: In the presence of this compound, the target proteins (HDAC1, HDAC2) should be stabilized, resulting in a shift of the melting curve to a higher temperature compared to the DMSO control. This indicates target engagement.

Protocol 2: Western Blot for NF-κB Pathway Activation

This protocol is to assess the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins.

Materials:

  • Cell lysates from this compound- and DMSO-treated cells (prepared as in CETSA protocol, without the heating step)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against phospho-p65 (a key subunit of NF-κB), total p65, and a loading control

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Sample Preparation: a. Prepare cell lysates from cells treated with this compound or DMSO for various time points (e.g., 0, 6, 12, 24 hours). b. Determine protein concentration.

  • Western Blotting: a. Perform SDS-PAGE and transfer proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate with the primary antibody for phospho-p65 overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using a chemiluminescence substrate.

  • Stripping and Re-probing: a. Strip the membrane and re-probe with an antibody against total p65 to confirm equal protein loading. b. Strip again and re-probe for a loading control like β-actin.

Expected Results: An increase in the ratio of phospho-p65 to total p65 in this compound-treated cells compared to the control would indicate activation of the NF-κB pathway.

Protocol 3: RNA Sequencing (RNA-Seq) for Global Transcriptional Profiling

This protocol provides a general workflow to identify global gene expression changes, including potential off-target signatures, induced by this compound.

Materials:

  • Cells treated with this compound or DMSO

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • RNA-Seq library preparation kit

  • Next-generation sequencing (NGS) platform

Procedure:

  • RNA Extraction: a. Treat cells with this compound or DMSO for the desired time. b. Harvest cells and extract total RNA using your chosen method. c. Treat with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: a. Assess RNA integrity and quantity. High-quality RNA (RIN > 8) is recommended.

  • Library Preparation: a. Prepare RNA-Seq libraries according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: a. Sequence the libraries on an NGS platform.

  • Data Analysis: a. Perform quality control on the raw sequencing reads. b. Align reads to a reference genome. c. Quantify gene expression. d. Perform differential gene expression analysis between this compound- and DMSO-treated samples. e. Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify enriched biological pathways.

Expected Results: This will provide a comprehensive list of genes and pathways affected by this compound. In addition to the expected changes related to HDAC inhibition, novel or unexpected pathway alterations may suggest off-target effects.

Visualizations

This compound On-Target and Downstream Signaling

Caption: On-target and downstream effects of this compound.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow cluster_discovery Discovery Phase cluster_analysis Data Analysis cluster_validation Validation Phase cluster_mitigation Mitigation Strategy start Treat Cells with This compound vs. Vehicle proteomics Chemoproteomics or CETSA-MS start->proteomics transcriptomics RNA-Seq start->transcriptomics phenomics Phenotypic Screening start->phenomics proteomics_analysis Identify Potential Off-Target Binders proteomics->proteomics_analysis transcriptomics_analysis Identify Dysregulated Pathways transcriptomics->transcriptomics_analysis phenomics_analysis Identify Unexpected Phenotypes phenomics->phenomics_analysis candidate_selection Select High-Confidence Off-Target Candidates proteomics_analysis->candidate_selection transcriptomics_analysis->candidate_selection phenomics_analysis->candidate_selection orthogonal_assays Orthogonal Validation Assays (e.g., in vitro binding, enzymatic assays) candidate_selection->orthogonal_assays genetic_validation Genetic Validation (e.g., siRNA/CRISPR knockdown) candidate_selection->genetic_validation mitigation Optimize Dose and Time Develop More Selective Analogs orthogonal_assays->mitigation genetic_validation->mitigation

Caption: Workflow for identifying and validating off-target effects.

Logical Relationship for Troubleshooting Unexpected Phenotypes

Troubleshooting_Logic start Unexpected Phenotype Observed q1 Is the phenotype observed at the lowest effective on-target concentration? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the on-target (HDACs) engaged at this concentration? a1_yes->q2 reduce_conc Reduce Concentration and Repeat a1_no->reduce_conc If phenotype disappears, likely off-target a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Does a structurally different HDACi cause the same phenotype? a2_yes->q3 validate_engagement Validate On-Target Engagement (e.g., CETSA) a2_no->validate_engagement a3_yes Yes q3->a3_yes a3_no No q3->a3_no on_target_effect Likely an On-Target Effect (Potentially cell-type specific) a3_yes->on_target_effect off_target_effect Potential Off-Target Effect a3_no->off_target_effect investigate_off_target Investigate Off-Targets (See Off-Target Workflow) off_target_effect->investigate_off_target

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Troubleshooting Tacedinaline resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the histone deacetylase (HDAC) inhibitor tacedinaline (CI-994) in cancer cell lines.

Troubleshooting Guides

Problem 1: Decreased Sensitivity to this compound in Your Cancer Cell Line

You've observed that your cancer cell line requires a higher concentration of this compound to achieve the same level of growth inhibition (IC50) as previously, or as reported in the literature.

Possible Cause 1: Development of Acquired Resistance

Prolonged exposure to a drug can lead to the selection of a resistant population of cells.

Suggested Solution:

  • Confirm Resistance: Perform a dose-response experiment to determine the current IC50 of your cell line and compare it to the parental, non-resistant cell line.

  • Investigate Molecular Mechanisms:

    • Assess NF-κB Pathway Activation: A key potential mechanism of resistance to this compound is the activation of the pro-survival NF-κB signaling pathway.[1][2] Perform a Western blot to analyze the expression and phosphorylation of key NF-κB pathway proteins (e.g., p65, IκBα). An increase in phosphorylated p65 and a decrease in IκBα would suggest pathway activation.

    • Analyze Anti-Apoptotic Protein Expression: Upregulation of anti-apoptotic proteins like Bcl-2 can confer resistance to HDAC inhibitors. Use Western blotting to compare the expression levels of Bcl-2 family proteins in your resistant cells versus the parental line.

  • Consider Combination Therapy: If NF-κB activation is confirmed, consider co-treating your cells with a validated NF-κB inhibitor to see if it restores sensitivity to this compound.

Logical Workflow for Investigating Decreased Sensitivity

G A Decreased cell sensitivity to this compound observed B Perform dose-response assay to confirm IC50 shift A->B C Is IC50 significantly increased? B->C D Yes C->D E No C->E F Investigate molecular mechanisms of resistance D->F G Re-evaluate experimental conditions (e.g., cell passage number, reagent quality) E->G H Assess NF-κB pathway activation (Western Blot for p-p65, IκBα) F->H I Analyze anti-apoptotic protein expression (Western Blot for Bcl-2) F->I J Is NF-κB pathway activated? H->J K Yes J->K L No J->L M Consider co-treatment with an NF-κB inhibitor K->M N Explore other resistance mechanisms (e.g., drug efflux pumps) L->N

Caption: Troubleshooting workflow for decreased this compound sensitivity.

Problem 2: High Intrinsic Resistance to this compound in a New Cancer Cell Line

You are screening a new cancer cell line and find it is inherently resistant to this compound, with a high IC50 value from the initial dose-response experiments.

Possible Cause 1: Pre-existing Resistance Mechanisms

The cell line may have intrinsic characteristics that confer resistance to HDAC inhibitors.

Suggested Solution:

  • Characterize the Cell Line's Signaling Pathways:

    • Baseline NF-κB Activity: Perform a Western blot to determine the basal level of NF-κB pathway activation. Constitutively active NF-κB signaling can contribute to intrinsic drug resistance.

    • Expression of HDACs: While this compound is a pan-HDAC inhibitor, differential expression levels of specific HDAC isoforms (HDAC1, 2, and 3) could influence sensitivity.[3][4] Analyze the expression of these HDACs via Western blot or qPCR.

  • Evaluate for MYC Amplification: In some cancers, like medulloblastoma, MYC amplification is associated with sensitivity to this compound.[1][2] If applicable to your cancer type, assess the MYC amplification status of your cell line.

  • Screen Other HDAC Inhibitors: The cell line might be resistant to the specific chemical structure of this compound but sensitive to other classes of HDAC inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[3][4] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which in turn alters gene expression, resulting in cell cycle arrest and apoptosis in cancer cells.

Q2: What are the known mechanisms of resistance to this compound?

The primary documented mechanism of resistance to this compound is the activation of the pro-survival NF-κB signaling pathway.[1][2] Other potential mechanisms, common to HDAC inhibitors in general, include the upregulation of anti-apoptotic proteins (e.g., Bcl-2), increased drug efflux, and alterations in chromatin structure.

Q3: How can I generate a this compound-resistant cell line for my studies?

A this compound-resistant cell line can be generated by continuous exposure to the drug with a dose-escalation protocol. This process involves treating the parental cell line with an initial sub-lethal concentration of this compound and gradually increasing the concentration as the cells adapt and become resistant.

Q4: What is a typical IC50 for this compound in sensitive cancer cell lines?

The IC50 for this compound can vary depending on the cell line. For example, in the LNCaP prostate cancer cell line, the IC50 is approximately 7.4 µM, while in the rat leukemia BCLO cell line, it is around 2.5 µM.[4]

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Reference
LNCaPProstate Cancer7.4[4]
BCLORat Leukemia2.5[4]
A549Non-small cell lung cancerCytostatic effect at < 160 µM[4]
LX-1Non-small cell lung cancerCytostatic effect at < 160 µM[4]

Table 2: this compound IC50 Values for Recombinant Human HDACs

HDAC IsoformThis compound IC50 (µM)Reference
HDAC10.9[3]
HDAC20.9[3]
HDAC31.2[3]
HDAC8>20[4]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a general method for developing a drug-resistant cell line using a dose-escalation approach.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (CI-994)

  • DMSO (for stock solution)

  • Cell culture flasks/plates

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of the parental cell line to this compound.

  • Initial Treatment: Begin by treating the parental cells with a concentration of this compound equal to the IC20 (the concentration that inhibits growth by 20%).

  • Culture and Monitor: Culture the cells in the presence of the drug. The media containing this compound should be changed every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are growing steadily at the current concentration, increase the this compound concentration by a factor of 1.5 to 2.

  • Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration. It is advisable to cryopreserve cells at each new concentration level.

  • Establish the Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterize the Resistant Line: Once the resistant line is established, confirm the new, higher IC50 and proceed with molecular characterization to investigate the mechanisms of resistance.

Protocol 2: Western Blot for NF-κB Pathway Activation

This protocol outlines the steps for assessing the activation of the NF-κB pathway by Western blotting.

Materials:

  • Parental and this compound-resistant cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells, both untreated and treated with this compound for a specified time (e.g., 24 hours), using lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total p65, and IκBα, normalizing to the loading control.

Mandatory Visualization

Signaling Pathway: this compound Action and Resistance via NF-κB

G cluster_0 This compound Action cluster_1 Resistance Mechanism This compound This compound (CI-994) HDACs HDAC1, HDAC2, HDAC3 This compound->HDACs NFkB_Pathway NF-κB Pathway Activation This compound->NFkB_Pathway ? Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Resistance This compound Resistance Apoptosis->Resistance IKK IKK Complex NFkB_Pathway->IKK IkB IκBα IKK->IkB p65_p50 p65/p50 IkB->p65_p50 Nucleus Nucleus p65_p50->Nucleus Pro_Survival_Genes Pro-Survival Gene Expression (e.g., Bcl-2) Nucleus->Pro_Survival_Genes Transcription Pro_Survival_Genes->Resistance

Caption: this compound action and a potential resistance mechanism.

References

Dose-response curve analysis for Tacedinaline IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tacedinaline dose-response curve analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the IC50 value of this compound and to troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CI-994) is a selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] Its mechanism of action involves blocking the deacetylation of histones, leading to an accumulation of acetylated histones. This results in chromatin relaxation and altered gene expression, which can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[3]

Q2: What are the typical IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Reported IC50 values for recombinant HDAC1, HDAC2, and HDAC3 are in the micromolar range.[2] In cell-based assays, IC50 values for growth inhibition have been reported in various cancer cell lines. A summary of representative IC50 values is provided in the data presentation section.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][4] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentrations in the cell culture medium. It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1]

Q4: How stable is this compound in solution?

A4: this compound powder is stable for extended periods when stored correctly. Stock solutions in DMSO can be stored at -20°C or -80°C for several months to a year.[1] However, repeated freeze-thaw cycles should be avoided. The stability of this compound in aqueous cell culture media at 37°C for the duration of the experiment should be considered, as some benzamide HDAC inhibitors can have limited stability in aqueous solutions.[5] It is recommended to prepare fresh dilutions from the stock solution for each experiment.

Data Presentation

Table 1: Reported IC50 Values of this compound for Recombinant HDACs

HDAC IsoformReported IC50 (µM)
HDAC10.9
HDAC20.9
HDAC31.2
HDAC8>20

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Reported Cell-Based IC50 Values of this compound

Cell LineCancer TypeAssay MethodReported IC50 (µM)
LNCaPProstate CancerMTT Assay7.4
BCLORat LeukemiaNot Specified2.5
MYC-driven MedulloblastomaMedulloblastomaCellTiter-GloVaries by cell line

Data sourced from Selleck Chemicals and various research articles.[1]

Experimental Protocols

Detailed Methodology for this compound IC50 Determination using MTT Assay

This protocol is a general guideline and may need to be optimized for specific cell lines and laboratory conditions.

1. Materials:

  • This compound (CI-994)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cancer cell line of interest (e.g., LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with medium only as a background control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting steps.

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or medium.

Issue 2: The dose-response curve is not sigmoidal or has a poor fit.

  • Possible Cause: Inappropriate concentration range, compound instability, or complex biological responses.

  • Troubleshooting Steps:

    • Concentration Range: Perform a wider range of serial dilutions in a preliminary experiment to identify the optimal concentration range that captures the top and bottom plateaus of the curve.

    • Compound Stability: As this compound is a benzamide derivative, its stability in aqueous media could be a factor.[5] Prepare fresh dilutions from a DMSO stock for each experiment and consider minimizing the incubation time if instability is suspected.

    • Non-Sigmoidal Curves: Some HDAC inhibitors can produce atypical, non-sigmoidal dose-response curves. This could be due to off-target effects at high concentrations or other complex cellular responses. If a standard sigmoidal model does not fit the data well, consider alternative models or analyze the data based on the area under the curve (AUC).

Issue 3: Low or no inhibitory effect observed.

  • Possible Cause: Inactive compound, incorrect concentration, or cell line resistance.

  • Troubleshooting Steps:

    • Compound Activity: Verify the activity of the this compound batch using a positive control cell line known to be sensitive to it.

    • Concentration Calculation: Double-check all calculations for stock solution and dilutions.

    • Cell Line Sensitivity: The chosen cell line may be inherently resistant to this compound. Consider testing a different cell line with a known sensitivity to HDAC inhibitors.

Issue 4: this compound precipitation in the culture medium.

  • Possible Cause: Poor solubility of this compound at higher concentrations or interaction with media components. This compound is soluble in DMSO but not in water.[3]

  • Troubleshooting Steps:

    • DMSO Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level (typically <0.5%).

    • Solubility Limit: Visually inspect the prepared dilutions for any signs of precipitation before adding them to the cells. If precipitation is observed at higher concentrations, these data points may not be reliable.

    • Preparation of Working Solutions: When preparing working solutions from a DMSO stock, add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation.[1]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Exponential Growth) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Tacedinaline_Prep This compound Dilution (in DMSO then Medium) Treatment This compound Treatment (48-72 hours) Tacedinaline_Prep->Treatment Incubation_Attach Overnight Incubation (Attachment) Cell_Seeding->Incubation_Attach Incubation_Attach->Treatment MTT_Addition MTT Addition (2-4 hours) Treatment->MTT_Addition Solubilization Formazan Solubilization (DMSO) MTT_Addition->Solubilization Abs_Reading Absorbance Reading (570 nm) Solubilization->Abs_Reading Data_Processing Data Processing (% Viability) Abs_Reading->Data_Processing Curve_Fitting Dose-Response Curve (Non-linear Regression) Data_Processing->Curve_Fitting IC50_Det IC50 Determination Curve_Fitting->IC50_Det

Caption: Experimental workflow for this compound IC50 determination.

Tacedinaline_Signaling cluster_HDAC This compound Action cluster_downstream Downstream Effects This compound This compound HDAC HDAC1/2/3 This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound.

NFkB_Pathway cluster_inhibition HDAC Inhibition cluster_nfkb NF-κB Pathway This compound This compound HDAC1_2 HDAC1/2 This compound->HDAC1_2 Inhibits IkB IκBα This compound->IkB Leads to IκBα stabilization and NF-κB activation HDAC1_2->IkB Deacetylates (promotes degradation) NFkB NF-κB (p65/p50) HDAC1_2->NFkB Maintains inactive state IKK IKK Complex IKK->IkB Phosphorylates IkB->NFkB Inhibits NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation Target_Genes Target Gene Expression NFkB_nucleus->Target_Genes Activates

Caption: this compound's effect on the NF-κB signaling pathway.

References

Technical Support Center: Tacedinaline (CI-994) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tacedinaline (CI-994) in animal models. While this compound is generally reported to have good oral bioavailability, this guide addresses potential challenges that may lead to lower-than-expected systemic exposure during preclinical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low or inconsistent plasma concentrations of this compound after oral administration to our animal models. What are the potential causes?

A1: While this compound is known for its oral bioavailability, several factors can contribute to unexpectedly low or variable plasma levels. These can be broadly categorized as issues related to the formulation, the administration procedure, or the animal model itself.

  • Formulation Issues: this compound has low aqueous solubility. An improper or inconsistent formulation can lead to poor dissolution and absorption.

  • Administration Errors: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect gastrointestinal function.

  • Animal-Specific Factors: The specific strain, age, or health status of the animal model could influence drug absorption and metabolism. Fasting status can also play a role.

Q2: What is the recommended vehicle for preparing this compound for oral administration in mice?

A2: A common and effective vehicle for this compound involves a multi-step dissolution process to ensure the compound is fully solubilized before administration. One published method involves first dissolving this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution. On the day of administration, this stock solution is further diluted with sterile water or saline to the final desired concentration[1][2]. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.

Q3: Can food intake affect the oral absorption of this compound?

A3: In a Phase 1 clinical study in human patients, food intake did not significantly affect the rate or extent of this compound absorption[3]. However, it is important to note that findings in humans may not always directly translate to animal models. For consistency in experimental results, it is advisable to standardize the feeding schedule of the animals, for example, by fasting them for a few hours before oral administration.

Q4: Are there alternative administration routes if we continue to face issues with oral bioavailability?

A4: While this compound is designed for oral activity, intraperitoneal (i.p.) injection is a viable alternative administration route that has been used in some preclinical studies[4]. This route bypasses the gastrointestinal tract and can ensure more direct and potentially more consistent systemic exposure.

Q5: How does this compound's mechanism of action as a histone deacetylase (HDAC) inhibitor relate to its therapeutic effect?

A5: this compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3[5][6][7][8][9]. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which in turn leads to the reactivation of tumor suppressor genes and other genes involved in cell differentiation, cell cycle arrest (at the G1 to S transition), and apoptosis[3][5][6]. This ultimately results in the inhibition of tumor cell proliferation[3][5][6].

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound (CI-994) in Female B6D2F1 Mice after a Single Oral Dose of 50 mg/kg

ParameterDay 1Day 14
Plasma Distribution Half-life (t½α) 51 minutes31 minutes
Plasma Elimination Half-life (t½β) 9.4 hours3.4 hours
Area Under the Curve (AUC) 2879 µg/mLmin2407 µg/mLmin

Data adapted from a preclinical pharmacokinetic study[10].

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol is based on methodologies described in published studies[1][2].

Materials:

  • This compound (CI-994) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile deionized water (diH2O) or 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution. Ensure the powder is completely dissolved by vortexing.

    • This stock solution can be stored at -20°C for future use.

  • Prepare the Dosing Solution (on the day of administration):

    • Thaw the this compound stock solution.

    • Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the dosing solution needed.

    • In a sterile tube, add the calculated volume of the this compound stock solution.

    • Add the required volume of sterile diH2O or 0.9% saline to the tube to achieve the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to minimize potential toxicity.

    • Vortex the solution thoroughly to ensure it is homogenous.

  • Administration:

    • Administer the freshly prepared solution to the mice via oral gavage at the specified dose (e.g., 30 mg/kg)[1].

Protocol 2: Assessment of this compound Plasma Concentration

This protocol outlines a general workflow for determining the plasma concentration of this compound.

Materials:

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system with UV detection

  • Appropriate solvents for HPLC mobile phase and sample extraction

Procedure:

  • Blood Collection:

    • Collect blood samples from the animals at predetermined time points after this compound administration.

  • Plasma Separation:

    • Centrifuge the blood samples to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the plasma samples onto the cartridges.

    • Wash the cartridges to remove interfering substances.

    • Elute the this compound from the cartridges using an appropriate solvent.

  • HPLC Analysis:

    • Inject the eluted sample into the HPLC system.

    • Separate the components using a suitable reverse-phase column and mobile phase.

    • Detect this compound using a UV detector at the appropriate wavelength.

    • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Bioavailability cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis prep1 Dissolve this compound in DMSO (Stock Solution) prep2 Dilute with Water/Saline (Working Solution) prep1->prep2 admin1 Oral Gavage to Animal Model prep2->admin1 sample1 Collect Blood Samples at Time Points admin1->sample1 sample2 Centrifuge to Isolate Plasma sample1->sample2 analysis1 Solid-Phase Extraction of Plasma sample2->analysis1 analysis2 HPLC-UV Analysis analysis1->analysis2 analysis3 Quantify Plasma Concentration analysis2->analysis3 end Results analysis3->end Determine Pharmacokinetic Profile

Caption: Workflow for this compound bioavailability assessment.

signaling_pathway This compound (CI-994) Mechanism of Action cluster_effect Cellular Effects This compound This compound (CI-994) hdac HDAC1/2/3 This compound->hdac Inhibits acetyl_histones Acetylated Histones (Hyperacetylation) histones Histones hdac->histones Deacetylates chromatin Condensed Chromatin histones->chromatin open_chromatin Open Chromatin acetyl_histones->open_chromatin gene_repression Gene Repression chromatin->gene_repression gene_expression Gene Expression (e.g., Tumor Suppressors) open_chromatin->gene_expression proliferation Tumor Proliferation gene_repression->proliferation Allows cell_cycle_arrest G1/S Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest->proliferation Inhibits apoptosis->proliferation Inhibits

Caption: this compound's HDAC inhibition pathway.

troubleshooting_logic Troubleshooting Low this compound Bioavailability cluster_formulation Check Formulation cluster_administration Review Administration cluster_animal Consider Animal Model start Low/Inconsistent Plasma Concentrations Observed q1 Is this compound fully dissolved? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is oral gavage technique correct? a1_yes->q2 sol1 Review dissolution protocol. Ensure sufficient DMSO is used initially. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are there confounding factors? a2_yes->q3 sol2 Provide additional training on gavage. Ensure proper needle placement. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Standardize fasting/feeding schedule. Check health status of animals. a3_yes->sol3 alt_route Consider Alternative Route (e.g., Intraperitoneal Injection) a3_no->alt_route

Caption: Logic for troubleshooting low bioavailability.

References

Best practices for handling and disposal of Tacedinaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Tacedinaline (also known as CI-994 or N-acetyldinaline). Below you will find troubleshooting guides and frequently asked questions regarding its handling, application, and disposal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of Class I histone deacetylases (HDACs).[1][2][3] Its mechanism of action involves the inhibition of HDAC1, HDAC2, and HDAC3, which are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1][3][4][5] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, which alters chromatin structure and gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: What are the main research applications for this compound?

This compound has been investigated primarily for its antitumor activity in various cancer models. It has been used in trials for non-small cell lung cancer, multiple myeloma, and pancreatic cancer.[2][6] More recent research has explored its efficacy in MYC-driven medulloblastoma, where it not only targets tumor growth but also enhances the immune response against cancer cells.[7] Additionally, it has been studied for its effects on the central nervous system, including mitigating side effects of other drugs.[8]

Q3: What are the known synonyms for this compound?

This compound is also commonly referred to by its investigational drug code, CI-994. Other synonyms include N-acetyldinaline, PD-123654, and Goe-5549.[1][3][4]

Handling, Storage, and Disposal

Q4: What personal protective equipment (PPE) is required when handling this compound?

This compound is classified as a toxic substance and a moderate to severe irritant to the skin and eyes.[9] Handling should only be performed by personnel trained in handling potent pharmaceutical ingredients.[9] The following PPE is mandatory:

  • Gloves: Double chemotherapy-grade gloves are required.[10] Change gloves frequently, especially if contamination is suspected.

  • Eye Protection: Safety goggles with side shields or a full-face shield must be worn.[10][11]

  • Lab Coat/Gown: A solid-front, disposable gown that is resistant to permeability by hazardous drugs is necessary.[10]

  • Respiratory Protection: When handling the powdered form outside of a containment device, a suitable respirator (e.g., N95/P2) is recommended to avoid inhalation.[11][12] All handling of powdered this compound should ideally occur within a certified chemical fume hood or biological safety cabinet.[13]

Q5: How should this compound be stored for optimal stability?

Proper storage is crucial to maintain the compound's integrity.

  • Powder: The solid powder form should be stored at -20°C for long-term stability (up to 3 years).[1][11]

  • Solvent Stocks: Once dissolved, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][11] For short-term storage (up to one month), -20°C is acceptable.[1]

Q6: How do I properly dispose of this compound and contaminated labware?

This compound is very toxic to aquatic life with long-lasting effects.[11] All waste must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local regulations.[9][10]

  • Segregation: Do not mix this compound waste with other laboratory waste.[10]

  • Containers: Use designated, sealed, and clearly labeled hazardous waste containers. For "trace" waste like gloves and pads, use a yellow chemotherapy waste container. For "bulk" waste, such as syringes with visible residual drug or unused stock solutions, use a black RCRA-regulated hazardous waste container.[10]

  • Spills: In case of a spill, wear appropriate PPE, contain the spill using a spill kit, and clean the area with a detergent solution followed by a thorough water rinse.[13]

Experimental Protocols & Data

Q7: Can you provide a general protocol for preparing this compound solutions?

Yes. Due to its limited aqueous solubility, this compound typically requires an organic solvent for the initial stock solution, followed by dilution for working solutions.

For In Vitro Experiments: A common stock solution is prepared in 100% DMSO.[1]

  • Prepare a high-concentration stock solution (e.g., 54 mg/mL or 200 mM) in fresh, anhydrous DMSO.[1] Note that moisture-absorbing DMSO can reduce solubility.[1]

  • For cell culture experiments, further dilute this stock solution in the appropriate culture medium to the final desired working concentration immediately before use.

For In Vivo Experiments: A multi-solvent vehicle is often required to maintain solubility upon administration.

  • Prepare a clear stock solution in DMSO (e.g., 25 mg/mL).

  • Sequentially add co-solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • To prepare 1 mL of this working solution, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume.[4]

  • This solution should be prepared fresh on the day of use.[4]

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

Target IC₅₀ Value
HDAC1 0.9 µM[1][3][4]
HDAC2 0.9 µM[1][3][4]
HDAC3 1.2 µM[1][3][4]

| HDAC8 | >20 µM[1][3] |

Table 2: Solubility of this compound

Solvent Solubility
DMSO ≥ 54 mg/mL (200.51 mM)[1]
DMF 1 mg/mL[3]
DMSO:PBS (pH 7.2) (1:5) 0.5 mg/mL[3]

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.28 mM)[4] |

Table 3: Example Cellular and In Vivo Concentrations

Application Cell Line / Model Effective Concentration / Dosage
Cell Growth Inhibition LNCaP (prostate cancer) IC₅₀ = 7.4 µM[1]
Cell Growth Inhibition HCT116 (colon cancer) IC₅₀ = 4 µM[3]
In Vivo Antitumor Activity LNCaP Mouse Xenograft 535 mg/kg (oral gavage)[1]

| In Vivo Neurological Effects | Aged Mice | 10-20 mg/kg[14][8] |

Key Experimental Protocol: Cell Viability (MTT) Assay

This protocol is adapted from methodologies used to assess this compound's effect on cell proliferation.[1]

  • Cell Seeding: Seed cells (e.g., LNCaP) in a 24-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration in the media should be kept constant across all wells (typically ≤ 0.1%) to avoid solvent toxicity. Treat the cells with the desired concentrations of this compound.

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 2-4 days). Media can be changed with fresh drug-containing media on day 2 and 4 if longer incubation is required.

  • MTT Addition: At the end of the treatment period, add 100 µL/well of MTT solution (5 mg/mL in medium) and incubate for 2-4 hours at 37°C.

  • Crystal Solubilization: Carefully remove the medium and add 500 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Convert absorbance data to percentage of cell proliferation relative to the vehicle-treated control wells.

Troubleshooting Guide

Q8: My this compound precipitated out of solution after dilution in aqueous media. How can I fix this?

This is a common issue due to the compound's low aqueous solubility.

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is sufficient to maintain solubility but not high enough to be toxic to your cells.

  • Prepare Fresh: Always prepare working solutions fresh from a high-concentration stock immediately before use. Do not store dilute aqueous solutions.[4]

  • Sonication/Heating: Gentle warming or sonication can sometimes help dissolve precipitates, but use caution as this may affect compound stability.[4]

  • Use Co-solvents: For in vivo work, using a vehicle with co-solvents like PEG300 and Tween-80 is essential.[4]

Q9: I am seeing inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results can stem from several factors:

  • Compound Stability: Ensure the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.

  • Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number.

  • Pipetting Accuracy: Inaccurate pipetting of a potent compound can lead to large variations in final concentration. Use calibrated pipettes and proper technique.

  • Edge Effects: In multi-well plates, "edge effects" can cause variability. Avoid using the outer wells or fill them with media to maintain humidity.

Q10: The observed cytotoxicity is much higher/lower than expected from the literature. Why might this be?

  • Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to HDAC inhibitors. Verify the reported IC₅₀ values for your specific cell line.[3]

  • Assay Duration: The duration of compound exposure can significantly impact cytotoxicity. Ensure your experimental timeline matches the cited literature.

  • Compound Purity: Verify the purity of your this compound batch. Impurities can alter the compound's activity.

  • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes bind to compounds, reducing their effective concentration. Consider this if you are using a different serum percentage than the reference protocol.

Visualizations

Signaling Pathway and Experimental Workflows

Tacedinaline_MoA This compound This compound (CI-994) HDAC Class I HDACs (HDAC1, 2, 3) This compound->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExp Altered Gene Expression (e.g., p21 activation) Chromatin->GeneExp CellCycle Cell Cycle Arrest GeneExp->CellCycle Apoptosis Apoptosis GeneExp->Apoptosis

Caption: Mechanism of action for this compound as a Class I HDAC inhibitor.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 24-well Plate treat Prepare & Add This compound Dilutions seed->treat incubate Incubate for 48-96 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt dissolve Dissolve Crystals in DMSO incubate_mtt->dissolve read Read Absorbance (560 nm) dissolve->read analyze Calculate % Viability vs Control read->analyze

Caption: Experimental workflow for a cell viability (MTT) assay with this compound.

Caption: Logic diagram for troubleshooting this compound solubility issues.

References

Validation & Comparative

Tacedinaline vs. Vorinostat: A Comparative Analysis for Cutaneous T-cell Lymphoma Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Tacedinaline (CI-994) and Vorinostat (SAHA) for the treatment of Cutaneous T-cell Lymphoma (CTCL). This analysis is based on available preclinical and clinical data to objectively evaluate their potential as therapeutic agents.

Vorinostat is a well-established treatment for CTCL, being the first histone deacetylase (HDAC) inhibitor approved by the FDA for this indication.[1] this compound, another HDAC inhibitor, has been investigated in various cancers, though its specific role in CTCL is less defined. This guide will delve into their mechanisms of action, comparative efficacy from available data, and safety profiles.

Mechanism of Action: Targeting Histone Deacetylases

Both this compound and Vorinostat function by inhibiting HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. By blocking these enzymes, they lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

This compound (CI-994) is a selective inhibitor of Class I HDACs, specifically targeting HDAC1, HDAC2, and HDAC3.[2][3] This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to broader-spectrum HDAC inhibitors.

Vorinostat (SAHA) is a pan-HDAC inhibitor, affecting both Class I and Class II HDACs.[4] Its broader activity may contribute to its established efficacy in CTCL but could also be associated with a wider range of side effects.

The proposed mechanism of action for HDAC inhibitors like this compound and Vorinostat in CTCL involves the reactivation of tumor suppressor genes that have been silenced by aberrant HDAC activity in malignant T-cells.

cluster_inhibition HDAC Inhibition HDAC Histone Deacetylases (HDACs) (Overexpressed in CTCL) Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin DNA DNA DNA->Chromatin TSG Tumor Suppressor Genes Chromatin->TSG Silencing Apoptosis Apoptosis, Cell Cycle Arrest, Differentiation TSG->Apoptosis This compound This compound (Class I selective) This compound->HDAC Vorinostat Vorinostat (Pan-HDACi) Vorinostat->HDAC Open_Chromatin Relaxed Chromatin (Gene Transcription) Acetylation->Open_Chromatin Open_Chromatin->TSG Activation

Caption: Simplified signaling pathway of HDAC inhibitors in CTCL.

Preclinical Data Summary

While direct comparative preclinical studies in CTCL models are lacking, individual data provides insights into the potential of each compound.

ParameterThis compound (CI-994)Vorinostat (SAHA)
HDAC Inhibition Profile Selective Class I (HDAC1, 2, 3)[2][3]Pan-HDAC (Class I and II)[4]
IC50 (HDAC1) 0.9 µM[2][3]~10 nM[5]
IC50 (HDAC2) 0.9 µM[2][3]Not specified
IC50 (HDAC3) 1.2 µM[2][3]20 nM[5]
In Vitro Activity Cytostatic effects and apoptosis in various cancer cell lines (not specific to CTCL).[6]Induces apoptosis and cell cycle arrest in CTCL cell lines.[4][7]

Clinical Data and Efficacy in CTCL

Vorinostat has undergone extensive clinical evaluation in CTCL, leading to its FDA approval. In contrast, clinical data for this compound in CTCL is not available in the public domain.

Vorinostat (SAHA)

Phase II clinical trials have demonstrated the efficacy of oral Vorinostat in patients with refractory CTCL.[1][8]

Clinical TrialDosing RegimenOverall Response Rate (ORR)Key Findings
Phase II Study400 mg daily24.2%Demonstrated activity in heavily pretreated patients.[4]
Phase IIb Study400 mg daily~30%Confirmed efficacy and manageable safety profile.[1]

Common side effects associated with Vorinostat include fatigue, thrombocytopenia, diarrhea, and nausea.[1][4]

Experimental Protocols

Below are generalized protocols for key experiments used in the evaluation of HDAC inhibitors.

HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

start Start recombinant_hdac Recombinant HDAC Enzyme start->recombinant_hdac inhibitor Test Compound (this compound or Vorinostat) recombinant_hdac->inhibitor Pre-incubation substrate Fluorogenic HDAC Substrate inhibitor->substrate Add Substrate incubation Incubation substrate->incubation developer Developer Reagent Addition incubation->developer measurement Measure Fluorescence developer->measurement end End measurement->end

Caption: Workflow for a typical HDAC inhibition assay.

Methodology:

  • Recombinant human HDAC enzyme is incubated with varying concentrations of the test compound (this compound or Vorinostat).

  • A fluorogenic HDAC substrate is added to the mixture.

  • The reaction is allowed to proceed for a defined period.

  • A developer reagent is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence is measured using a plate reader. The IC50 value is calculated as the concentration of the inhibitor that results in 50% inhibition of HDAC activity.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

  • CTCL cells are seeded in 96-well plates and allowed to adhere.

  • Cells are treated with various concentrations of this compound or Vorinostat for a specified duration (e.g., 48-72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Viable cells with active metabolism convert MTT into a purple formazan product.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6] The results are expressed as a percentage of the viability of untreated control cells.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine (PS) on the cell surface.

Methodology:

  • CTCL cells are treated with the test compounds for a predetermined time.

  • Cells are harvested and washed with a binding buffer.

  • Cells are then incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a nuclear stain (e.g., propidium iodide, PI).

  • Annexin V binds to the exposed PS on the surface of apoptotic cells. PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

  • The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[9]

Conclusion

Vorinostat is a clinically validated HDAC inhibitor for the treatment of CTCL, with a well-documented efficacy and safety profile. Its pan-HDAC inhibitory activity likely contributes to its therapeutic effect. This compound, as a selective Class I HDAC inhibitor, presents a more targeted approach. While preclinical data in other cancers suggests potential anti-tumor activity, its efficacy specifically in CTCL remains to be established through dedicated preclinical and clinical studies. Further research, including head-to-head comparative trials, would be necessary to fully elucidate the relative merits of this compound versus Vorinostat in the management of cutaneous T-cell lymphoma. The differing HDAC selectivity profiles of these two agents may translate to differences in efficacy and tolerability, a key consideration for future drug development in this therapeutic area.

References

Tacedinaline Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tacedinaline (CI-994) combination therapy performance based on available clinical and preclinical data. This compound is a selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, 2, and 3.

Executive Summary

This compound has been investigated in combination with various chemotherapeutic agents in early-phase clinical trials for advanced solid tumors. While these trials have established safety profiles and maximum tolerated doses, publicly available data from late-stage clinical trials remains limited. In contrast, recent preclinical studies have shown significant promise for this compound in combination with immunotherapy, particularly in MYC-driven medulloblastoma. This guide synthesizes the available data to offer a comparative overview of this compound combination therapies.

Clinical Trial Results: Combination with Chemotherapy

Phase I clinical trials have explored the safety and efficacy of this compound in combination with standard chemotherapy regimens. The primary objective of these studies was to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

Combination TherapyCancer TypePhaseNMaximum Tolerated Dose (MTD) of this compoundDose-Limiting Toxicities (DLTs)Efficacy Highlights
This compound + Gemcitabine Advanced Solid TumorsI206 mg/m² daily for 21 days of a 28-day cycleThrombocytopenia[1]2 minor responses, 12 stable disease[1]
This compound + Carboplatin & Paclitaxel Advanced Solid TumorsI304 mg/m² daily for 7 days of a 21-day cycleNeutropenia, thrombocytopenia, respiratory insufficiency[2]2 complete responses, 5 partial responses[2]
This compound + Capecitabine Advanced Solid TumorsI546 mg/m² (or 10 mg) daily for 14 days of a 21-day cycleThrombocytopenia[3]Not specified in abstract

Preclinical Results: Combination with Immunotherapy

A recent preclinical study investigated the combination of this compound with an anti-CD47 monoclonal antibody (mAb) in MYC-driven medulloblastoma, a pediatric brain tumor with poor prognosis.

Combination TherapyCancer ModelKey Findings
This compound + Anti-CD47 mAb MYC-driven Medulloblastoma (in vitro and in vivo mouse models)- this compound selectively induced apoptosis in MYC-driven medulloblastoma cells. - The combination enhanced macrophage-mediated phagocytosis of tumor cells. - Increased survival in tumor-bearing mice.[4]

Signaling Pathways and Experimental Workflows

This compound-Induced NF-κB Pathway Activation in MYC-Driven Medulloblastoma

This compound treatment in MYC-driven medulloblastoma has been shown to induce the nuclear factor-kappa B (NF-κB) signaling pathway. This leads to the expression of transglutaminase 2 (TGM2), which in turn enhances the secretion of inflammatory cytokines and the expression of "eat-me" signals like calreticulin on the tumor cell surface. This process makes the tumor cells more susceptible to macrophage-mediated phagocytosis, a response that is further enhanced by blocking the CD47-SIRPα "don't-eat-me" signal with an anti-CD47 antibody.[5]

G This compound This compound (CI-994) HDAC1_2_3 HDAC1/2/3 Inhibition This compound->HDAC1_2_3 NFkB NF-κB Pathway Induction HDAC1_2_3->NFkB TGM2 TGM2 Expression NFkB->TGM2 Cytokines Inflammatory Cytokine Secretion TGM2->Cytokines Calreticulin Calreticulin Surface Expression ('eat-me' signal) TGM2->Calreticulin Phagocytosis Enhanced Macrophage Phagocytosis Calreticulin->Phagocytosis Anti_CD47 Anti-CD47 mAb CD47_SIRPa CD47-SIRPα Inhibition ('don't-eat-me' signal) Anti_CD47->CD47_SIRPa CD47_SIRPa->Phagocytosis

Caption: this compound and Anti-CD47 mAb Signaling Pathway.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound in combination with anti-CD47 mAb involved a multi-step process, from initial drug screening to in vivo efficacy studies.[5][6]

G cluster_in_vitro In Vitro cluster_in_vivo In Vivo Screening Epigenetic Inhibitor Screen Viability Cell Viability Assays Screening->Viability Identifies this compound Phagocytosis_Assay In Vitro Phagocytosis Assay Viability->Phagocytosis_Assay Xenograft Orthotopic Xenograft Model Phagocytosis_Assay->Xenograft Promising results lead to Treatment Combination Treatment Xenograft->Treatment Survival Survival Analysis Treatment->Survival

Caption: Preclinical Experimental Workflow.

Detailed Experimental Protocols

Phase I Clinical Trial Methodology (General)

The Phase I trials of this compound in combination with chemotherapy followed a dose-escalation design to determine the MTD.

  • Patient Population: Patients with advanced solid tumors for whom standard therapies were no longer effective.[1][2][3]

  • Treatment Regimen: this compound was administered orally at escalating doses in cohorts of patients, in combination with a standard dose of the chemotherapeutic agent(s).[1][2][3] The specific schedules varied by trial.

    • With Gemcitabine: Gemcitabine was infused on days 1, 8, and 15 of a 28-day cycle. This compound was taken orally on days 1-21.[1]

    • With Carboplatin and Paclitaxel: Paclitaxel and carboplatin were administered on day 1 of a 21-day cycle. This compound was given orally for 7 or 14 consecutive days.[2]

    • With Capecitabine: Capecitabine was administered twice daily, and this compound was given once daily, typically for 2 weeks of a 3-week cycle.[3]

  • Pharmacokinetics: Plasma samples were collected to assess the pharmacokinetic profile of this compound.[1][2][3]

  • Toxicity Assessment: Patients were monitored for adverse events to identify DLTs.[1][2][3]

Preclinical In Vitro Phagocytosis Assay
  • Cell Culture: MYC-driven medulloblastoma cells were cultured.

  • Treatment: Cells were treated with this compound, an anti-CD47 antibody, or the combination.

  • Co-culture with Macrophages: Treated tumor cells were co-cultured with macrophages.

  • Analysis: Phagocytosis was quantified by microscopy or flow cytometry to determine the percentage of macrophages that had engulfed tumor cells.[5]

Preclinical In Vivo Orthotopic Xenograft Model
  • Tumor Implantation: Human MYC-driven medulloblastoma cells were implanted into the cerebellum of immunodeficient mice.

  • Treatment: Once tumors were established, mice were treated with vehicle control, this compound, anti-CD47 mAb, or the combination therapy. This compound was administered orally.[7]

  • Monitoring: Tumor growth was monitored using bioluminescence imaging.

  • Endpoint: The primary endpoint was overall survival.[5]

Conclusion

References

Tacedinaline (CI-994) in the Landscape of HDAC Inhibitors: A Comparative Analysis of Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. Tacedinaline (also known as CI-994), a selective inhibitor of Class I HDACs, has demonstrated significant antitumor activity in various preclinical models. However, the development of drug resistance remains a critical challenge in cancer treatment. Understanding the cross-resistance patterns between this compound and other HDAC inhibitors is paramount for optimizing therapeutic strategies and developing novel combination therapies. This guide provides a comparative analysis based on available experimental data.

Comparative Efficacy of HDAC Inhibitors

A comprehensive drug screen across a panel of 36 brain tumor cell lines, including medulloblastoma (MB), glioblastoma (GBM), and atypical teratoid/rhabdoid tumors (AT/RT), provides valuable insights into the relative efficacy of this compound compared to other HDAC inhibitors. The study highlighted the particular sensitivity of MYC-driven medulloblastoma to HDAC inhibition.[1][2][3]

A focused re-screen of 20 HDAC inhibitors identified this compound (CI-994) as a notably selective and potent agent against MYC-driven medulloblastoma cell lines.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of HDAC inhibitors from this screen, illustrating the comparative activity of this compound.

HDAC InhibitorClassIC50 (µM) in MYC-driven MB (representative value)
This compound (CI-994) I ~1-5
PanobinostatPan<1
RomidepsinI<1
BelinostatPan<1
EntinostatI>10
Tubastatin AIIb (HDAC6 selective)>10

Note: The IC50 values are approximated from heatmap data presented in the study by Marquardt et al., 2023. Actual values can vary between specific cell lines.[1][2]

This data suggests that while pan-HDAC inhibitors like Panobinostat and Romidepsin show broad potency, the Class I-selective inhibitor this compound demonstrates significant and selective activity in a specific cancer subtype. The relative in-activity of the HDAC6-selective inhibitor Tubastatin A in this context underscores the importance of targeting specific HDAC classes.

Mechanisms of Resistance and Cross-Resistance

Resistance to HDAC inhibitors is a multifaceted issue. Studies have shown that cells resistant to one HDAC inhibitor can exhibit cross-resistance to others. For instance, T-cell lymphoma cells that acquired resistance to Belinostat also showed significant cross-resistance to other HDAC inhibitors like Romidepsin, Panobinostat, and Vorinostat.[4]

The mechanisms underlying this resistance can include:

  • Target enzyme alterations: Changes in the expression or structure of HDAC enzymes themselves.

  • Drug efflux pumps: Increased expression of proteins that actively pump the drug out of the cell.

  • Activation of pro-survival pathways: Upregulation of signaling cascades that promote cell survival and proliferation, counteracting the effects of the HDAC inhibitor.[5]

A study on diffuse large B-cell lymphoma (DLBCL) suggests that resistance to pan-HDAC inhibitors may be linked to the insensitivity of HDAC3, highlighting that efficient targeting of this specific isoform is crucial for cytotoxic effects.[6] this compound's profile as a Class I inhibitor, with activity against HDAC1, 2, and 3, may be advantageous in overcoming certain resistance mechanisms.[7][8]

This compound-Induced Signaling Pathway

Recent research in MYC-driven medulloblastoma has elucidated a specific signaling pathway activated by this compound treatment. This pathway induction is considered a response to the drug and may play a role in both its therapeutic effect and potential resistance mechanisms. Treatment with CI-994 was found to induce the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of transglutaminase 2 (TGM2) and subsequent secretion of inflammatory cytokines.[2][3]

Tacedinaline_Signaling_Pathway This compound This compound (CI-994) HDAC1_2_3 HDAC1/2/3 This compound->HDAC1_2_3 Inhibition NFkB_Pathway NF-κB Pathway Activation HDAC1_2_3->NFkB_Pathway Leads to TGM2_Expression TGM2 Expression NFkB_Pathway->TGM2_Expression Cytokine_Secretion Inflammatory Cytokine Secretion TGM2_Expression->Cytokine_Secretion

Experimental Protocols

The following is a generalized protocol for assessing the in vitro efficacy of HDAC inhibitors, based on methodologies described in the cited literature.[1][7]

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: A serial dilution of the HDAC inhibitors (e.g., this compound, Panobinostat, etc.) is prepared. The cell culture medium is replaced with medium containing the various concentrations of the inhibitors. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Add_Drugs Add HDACi to Cells Seed_Cells->Add_Drugs Prepare_Drugs Prepare Serial Dilutions of HDACi Prepare_Drugs->Add_Drugs Incubate_72h Incubate for 72 hours Add_Drugs->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

References

A Head-to-Head In Vitro Comparison of Tacedinaline and Romidepsin: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent histone deacetylase (HDAC) inhibitors, Tacedinaline (CI-994) and Romidepsin (FK228). We present a comprehensive overview of their performance, supported by experimental data on their inhibitory activity, effects on cancer cell viability, and underlying mechanisms of action.

At a Glance: this compound vs. Romidepsin

FeatureThis compound (CI-994)Romidepsin (FK228)
Primary Target Class I HDACs (HDAC1, 2, 3)[1][2]Class I HDACs (HDAC1, 2)[3][4]
Potency (HDAC Inhibition) Micromolar (µM) range[1][5]Nanomolar (nM) range[3][4]
Potency (Cell Growth Inhibition) Micromolar (µM) range[1]Nanomolar (nM) range[6][7]
Mechanism of Action Direct inhibition of Class I HDACs, leading to histone hyperacetylation, cell cycle arrest, and apoptosis.[1][8]Prodrug requiring intracellular reduction to its active form, which then potently inhibits Class I HDACs, leading to histone hyperacetylation, cell cycle arrest, and apoptosis.[3][9]
Reported Cellular Effects Induces G0/G1 phase cell cycle arrest and apoptosis.[1]Induces G2/M phase cell cycle arrest and apoptosis.[4] Downregulates pro-survival signaling pathways such as AKT/mTOR and STAT3.[9][10]

Quantitative Performance Data

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and Romidepsin against specific HDAC enzymes and various cancer cell lines, compiled from multiple studies.

Table 1: HDAC Enzyme Inhibitory Activity (IC50)
HDAC IsoformThis compound (CI-994)Romidepsin (FK228)
HDAC10.9 µM[1][5]36 nM[4]
HDAC20.9 µM[1][5]47 nM[4]
HDAC31.2 µM[1][5]-
HDAC4-510 nM[4]
HDAC6-1400 nM (1.4 µM)[4]
HDAC8>20 µM[1]-

Note: A lower IC50 value indicates greater potency.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
Cell LineCancer TypeThis compound (CI-994)Romidepsin (FK228)
LNCaPProstate Cancer7.4 µM[1]-
BCLORat Leukemia2.5 µM[1]-
Hut-78Cutaneous T-cell Lymphoma-1.22 nM[7]
Karpas-299T-cell Lymphoma-0.44 - 3.87 nM[9]
PEERT-cell Leukemia-10.8 nM[10]
SUPT1T-cell Lymphoma-7.9 nM[10]
Various Biliary Tract Cancer Cell LinesBiliary Tract Cancer-3 - 15 nM[6]

Mechanism of Action and Signaling Pathways

Both this compound and Romidepsin exert their anti-tumor effects primarily through the inhibition of Class I HDAC enzymes. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the reactivation of tumor suppressor genes. A key downstream effector for both drugs is the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest and apoptosis.[3][11]

Romidepsin has also been shown to modulate several other critical signaling pathways involved in cancer cell survival and proliferation, including the PI3K/AKT/mTOR and JAK/STAT pathways.[10][12] Inhibition of these pathways contributes to its potent anti-cancer activity.

HDAC_Inhibition_Pathway cluster_drugs HDAC Inhibitors cluster_cellular Cellular Processes This compound This compound HDACs Class I HDACs (HDAC1, 2, 3) This compound->HDACs Inhibits Romidepsin Romidepsin (Prodrug) Active_Romidepsin Active Romidepsin Romidepsin->Active_Romidepsin Intracellular Reduction Active_Romidepsin->HDACs Potently Inhibits Histones Histones HDACs->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

General mechanism of action for this compound and Romidepsin.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in the evaluation of both this compound and Romidepsin.[1]

  • Cell Seeding: Seed 2 x 10^4 cells per well in a 24-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Treat the cells with varying concentrations of this compound or Romidepsin. A vehicle-treated control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells with the drugs for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 100 µL of MTT solution (5 mg/mL in medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 500 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Convert absorbance data to the percentage of cell proliferation relative to the vehicle-treated control.

MTT_Assay_Workflow A Seed cells in 24-well plate B Treat with this compound or Romidepsin A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Remove medium, add DMSO E->F G Measure absorbance at 560 nm F->G H Calculate cell viability G->H

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is a standard method for detecting apoptosis and is applicable for assessing the effects of both drugs.[13]

  • Cell Treatment: Plate cells and treat with the desired concentrations of this compound or Romidepsin for the specified duration. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-labeled Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.

Apoptosis_Assay_Workflow A Treat cells with this compound or Romidepsin B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 20 minutes D->E F Analyze by flow cytometry E->F

Workflow for the Annexin V and PI apoptosis assay.
HDAC Inhibition Assay

This is a general protocol for a cell-free HDAC enzymatic assay.[3]

  • Enzyme Preparation: Use a purified recombinant human HDAC enzyme (e.g., HDAC1 or HDAC2).

  • Substrate Addition: Add a fluorescently or radioactively labeled acetylated peptide substrate to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound or Romidepsin to the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time to allow for deacetylation.

  • Development: Stop the reaction and add a developer solution that generates a signal (fluorescence or radioactivity) from the deacetylated substrate.

  • Signal Detection: Measure the signal using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition of HDAC activity for each inhibitor concentration and determine the IC50 value.

Conclusion

This in vitro comparison demonstrates that both this compound and Romidepsin are effective inhibitors of Class I HDACs, leading to cancer cell death. Romidepsin exhibits significantly greater potency, with inhibitory concentrations in the nanomolar range, compared to the micromolar potency of this compound. While both drugs induce apoptosis, they may have differential effects on cell cycle progression and modulate distinct sets of pro-survival signaling pathways. The choice between these two agents for further investigation will depend on the specific cancer type, desired potency, and the therapeutic window. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these HDAC inhibitors.

References

A Comparative Analysis of the Safety Profiles of Tacedinaline and Belinostat for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the safety and mechanistic profiles of the class I histone deacetylase (HDAC) inhibitor, Tacedinaline (CI-994), and the pan-HDAC inhibitor, Belinostat. This guide synthesizes available clinical and preclinical data to inform researchers, scientists, and drug development professionals on the comparative tolerability of these two epigenetic modifiers.

This guide provides a detailed comparison of the safety profiles of this compound and Belinostat, supported by available clinical trial and preclinical data. The information is intended to assist researchers and drug development professionals in understanding the potential toxicities and mechanistic differences between selective and broad-spectrum HDAC inhibition. While Belinostat has a more extensively documented clinical safety profile in hematological malignancies, data for this compound is primarily derived from early-phase studies in solid tumors.

Comparative Safety Profile: this compound vs. Belinostat

The safety profiles of this compound and Belinostat are summarized below, drawing from clinical trial data. It is important to note that the patient populations and therapeutic contexts in which these drugs were studied differ significantly, which may influence the observed adverse event profiles.

Quantitative Analysis of Adverse Events

The following tables present a summary of the most frequently reported adverse events for both this compound and Belinostat from key clinical studies.

Table 1: Adverse Events Reported in a Phase I Study of this compound in Patients with Advanced Solid Malignancies

Adverse EventGradeIncidenceDose-Limiting Toxicity
Thrombocytopenia--Yes
Fatigue-ReportedNo
Nausea-ReportedNo
Vomiting-ReportedNo
Diarrhea-ReportedNo
Constipation-ReportedNo
Mucositis-ReportedNo

Data from a Phase I study where thrombocytopenia was identified as the dose-limiting toxicity at a maximum tolerated daily oral dose of 8 mg/m²/day for 8 weeks.[1]

Table 2: Grade 3/4 Adverse Events from a Phase II Study of this compound in Combination with Gemcitabine in Advanced Pancreatic Cancer

Adverse EventGradeIncidence (this compound + Gemcitabine)Incidence (Placebo + Gemcitabine)
Neutropenia3/4IncreasedLower
Thrombocytopenia3/4IncreasedLower

This randomized Phase II trial highlighted increased hematological toxicity with the addition of this compound to gemcitabine.[2]

Table 3: Adverse Events (All Grades) Occurring in ≥20% of Patients in the BELIEF Study of Single-Agent Belinostat in Relapsed or Refractory Peripheral T-Cell Lymphoma (PTCL)

Adverse EventIncidence (All Grades)Grade 3/4 Incidence
Nausea42%-
Fatigue37%5%
Pyrexia (Fever)35%-
Anemia32%11%
Vomiting29%-

Data from the pivotal Phase II BELIEF study (N=129).[3][4]

Table 4: Grade 3/4 Adverse Events of Special Interest in the BELIEF Study of Belinostat

Adverse EventGrade 3/4 Incidence
Thrombocytopenia7%
Neutropenia6%
Dyspnea6%
Pneumonia5%

Data from the pivotal Phase II BELIEF study (N=129).[3][4]

Experimental Protocols

Phase I Study of this compound (CI-994)

This study aimed to determine the maximum tolerated daily oral dose (MTD) of this compound administered on a chronic basis to patients with solid tumors. The study involved a dose-escalation design in two phases: an acute dosing phase (2 weeks) and a chronic dosing phase (8 weeks). A third cohort received the recommended Phase 2 dose to assess the effect of food on pharmacokinetics. The MTD was established at 8 mg/m²/day for 8 weeks, with thrombocytopenia being the dose-limiting toxicity.[1]

BELIEF Study (Pivotal Phase II Study of Belinostat)

The BELIEF study was a single-arm, open-label, non-randomized, international trial that enrolled 129 patients with relapsed or refractory peripheral T-cell lymphoma (PTCL). Patients received Belinostat at a dose of 1,000 mg/m² administered as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle. The primary endpoint was the overall response rate. Safety was a key secondary endpoint, with adverse events monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).[3][4]

Mechanistic Differences and Signaling Pathways

This compound and Belinostat differ in their HDAC inhibition profiles, which in turn influences their downstream effects on cellular signaling pathways.

This compound: A Class I HDAC Inhibitor

This compound selectively inhibits HDAC1, HDAC2, and HDAC3. This targeted inhibition leads to the accumulation of acetylated histones at the promoter regions of specific genes, resulting in the transcriptional activation of tumor suppressor genes. Key downstream effects include the upregulation of p21Waf1/Cip1 and p19INK4d, which are critical regulators of the cell cycle. The induction of these proteins leads to cell cycle arrest, primarily at the G1/S transition, and subsequently apoptosis.[4]

Tacedinaline_Pathway This compound This compound (CI-994) HDAC1 HDAC1 This compound->HDAC1 HDAC2 HDAC2 This compound->HDAC2 HDAC3 HDAC3 This compound->HDAC3 Histones Histones HDAC1->Histones Deacetylation HDAC2->Histones Deacetylation HDAC3->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation p21 p21Waf1/Cip1 Upregulation Acetylation->p21 p19 p19INK4d Upregulation Acetylation->p19 CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest p19->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

This compound's Mechanism of Action
Belinostat: A Pan-HDAC Inhibitor

Belinostat exhibits broader activity, inhibiting all zinc-dependent HDAC enzymes (Classes I, II, and IV). This pan-inhibition results in a more global increase in histone and non-histone protein acetylation. Beyond upregulating tumor suppressor genes like p21, Belinostat's mechanism involves the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It also affects the acetylation status of numerous non-histone proteins, influencing a wider range of cellular processes including DNA repair, cell signaling, and angiogenesis.[1][2][5] For instance, Belinostat has been shown to reactivate the TGF-β signaling pathway by inducing the expression of TGFβ Receptor II, leading to the downregulation of the anti-apoptotic protein survivin.[6]

Belinostat_Pathway Belinostat Belinostat PanHDAC Pan-HDAC (Classes I, II, IV) Belinostat->PanHDAC GlobalAcetylation Global Histone & Non-Histone Acetylation PanHDAC->GlobalAcetylation TumorSuppressors Tumor Suppressor Gene Upregulation (e.g., p21, TGFβRII) GlobalAcetylation->TumorSuppressors ApoptosisPathways Induction of Intrinsic & Extrinsic Apoptotic Pathways GlobalAcetylation->ApoptosisPathways NonHistone Modulation of Non-Histone Proteins (e.g., DNA repair, signaling) GlobalAcetylation->NonHistone CellCycleArrest Cell Cycle Arrest TumorSuppressors->CellCycleArrest Apoptosis Apoptosis ApoptosisPathways->Apoptosis NonHistone->Apoptosis OtherEffects Anti-angiogenesis, etc. NonHistone->OtherEffects CellCycleArrest->Apoptosis

Belinostat's Mechanism of Action

Experimental Workflow: BELIEF Study

The workflow for the pivotal BELIEF study of Belinostat provides a clear overview of the clinical trial design.

BELIEF_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Cycle (21 days) cluster_assessment Assessment Screening Patient Screening (Relapsed/Refractory PTCL) Enrollment Enrollment (N=129) Screening->Enrollment Treatment Belinostat 1,000 mg/m² IV (Days 1-5) Enrollment->Treatment Rest Rest Period (Days 6-21) Treatment->Rest Response Response Assessment (Primary Endpoint: ORR) Treatment->Response Safety Safety Monitoring (Adverse Events) Treatment->Safety Rest->Treatment Repeat Cycle Endpoints Data Analysis (Efficacy & Safety) Response->Endpoints Safety->Endpoints

BELIEF Study Experimental Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tacedinaline
Reactant of Route 2
Reactant of Route 2
Tacedinaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.